molecular formula C22H27NO5 B558479 Boc-D-MeTyr(Bzl)-OH CAS No. 138774-98-8

Boc-D-MeTyr(Bzl)-OH

Cat. No.: B558479
CAS No.: 138774-98-8
M. Wt: 385,44 g/mole
InChI Key: FSNRGORPOYPIJC-LJQANCHMSA-N
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Description

Boc-D-MeTyr(Bzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 385,44 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNRGORPOYPIJC-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boc-D-MeTyr(Bzl)-OH chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nα-Boc-N-methyl-O-benzyl-D-tyrosine (Boc-D-MeTyr(Bzl)-OH): Properties, Protocols, and Strategic Applications

Introduction

Nα-Boc-N-methyl-O-benzyl-D-tyrosine, hereafter referred to as this compound, is a highly specialized amino acid derivative crucial for the synthesis of advanced peptides. Its unique structural features—the D-chiral center, the N-methylated amide bond, and the classic Boc/Benzyl protection scheme—provide peptide chemists with a powerful tool to design peptides with enhanced proteolytic stability, constrained conformations, and modulated biological activity. The incorporation of an N-methyl group prevents hydrogen bond donation from the amide nitrogen, disrupting secondary structures like α-helices and β-sheets while increasing resistance to enzymatic degradation. The D-configuration further enhances stability against common proteases.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple data presentation to explain the causality behind experimental choices, providing field-proven insights into the application of this versatile building block.

Core Chemical and Physical Properties

The successful application of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, solvent choice, and handling procedures, ensuring both experimental success and laboratory safety.

Structural and General Data

This compound is a crystalline solid, typically appearing as a white to beige powder. Its structure is foundational to its function, incorporating temporary (Boc) and semi-permanent (Bzl) protecting groups on a D-tyrosine scaffold that has been modified by N-methylation.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 138774-98-8 [1][2][3]
Molecular Formula C₂₂H₂₇NO₅ [2][4][5]
Molecular Weight 385.45 g/mol [5]
Appearance Crystalline, beige powder
Purity ≥95% - ≥98.0% (HPLC) [2]

| Storage | Store in freezer; keep container tightly closed |[1][4] |

Solubility and Handling

A common challenge encountered in the laboratory is the dissolution of protected amino acids. The solubility of this compound in dimethylformamide (DMF), a standard solvent for peptide synthesis, can be limited.[6]

  • Expert Insight: Incomplete dissolution is often due to the high concentration, the crystalline nature of the solid, or the presence of moisture in the solvent.[6] Using high-purity, anhydrous DMF is critical. To facilitate dissolution, physical methods such as gentle sonication, vigorous vortexing, or warming the mixture slightly can be employed.[6] However, prolonged heating should be avoided to prevent potential degradation.

Stability and Storage

This compound is stable under recommended storage conditions.[4] For long-term integrity, it should be stored in a freezer (-20°C to 0°C) in a tightly sealed container to prevent moisture absorption.[1][4] It should be kept away from strong oxidizing agents and sources of heat.[4]

The Boc/Bzl Protection Strategy: A Technical Overview

The utility of this compound is rooted in the Boc/Bzl strategy, a classic approach in solid-phase peptide synthesis (SPPS).[7] This strategy relies on the differential acid lability of the protecting groups to achieve selective deprotection and chain elongation.[8]

  • Nα-Boc Group (Temporary Protection): The tert-butyloxycarbonyl (Boc) group masks the alpha-amino function. It is designed to be labile to moderate acids, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][9] This allows for its removal at each cycle of peptide synthesis without disturbing the more robust side-chain protecting groups.

  • O-Benzyl Group (Semi-Permanent Protection): The benzyl (Bzl) ether protects the phenolic hydroxyl group of the tyrosine side chain. It is significantly more stable to acid than the Boc group and requires strong acids, such as anhydrous hydrogen fluoride (HF) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), for cleavage.[8][10] This cleavage is typically performed only once, at the final step of the synthesis, to liberate the completed peptide from the solid support and remove all side-chain protection.

Caption: Differential Lability in the Boc/Bzl Strategy.

Analytical Characterization: Ensuring Quality and Integrity

Rigorous analytical validation is non-negotiable in peptide synthesis. For a starting material like this compound, confirming its identity and purity is a self-validating step that prevents the introduction of impurities into the final peptide product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the chemical purity of this compound.[11] A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing 0.1% TFA.

  • Trustworthiness through Validation: This analysis provides a quantitative measure of purity, typically reported as a percentage of the total peak area.[11] Commercial suppliers often guarantee a purity of ≥98%. Running this analysis in-house before use validates the quality of the reagent and ensures that no significant degradation has occurred during storage.

Protocol: General Purity Assessment by RP-HPLC

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in the mobile phase.

  • Method: Run a linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm or 280 nm.

  • Analysis: Integrate the peak areas to calculate the purity percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC confirms purity, NMR spectroscopy confirms the chemical structure.[11] ¹H NMR provides a detailed fingerprint of the molecule.

  • Expected ¹H NMR Signals:

    • A large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

    • A singlet around 2.8-3.0 ppm for the three protons of the N-methyl group.

    • Multiplets in the aromatic region (6.8-7.5 ppm) for the protons of the tyrosine and benzyl rings.

    • A singlet around 5.0 ppm for the two benzylic protons (O-CH₂-Ph).

    • Signals corresponding to the α- and β-protons of the amino acid backbone.

Key Experimental Protocols

The following protocols provide step-by-step methodologies for the common manipulations of this compound in a solution-phase context. The principles are directly translatable to solid-phase synthesis.

Protocol: Nα-Boc Group Deprotection

This procedure details the selective removal of the temporary Boc protecting group.

G start Dissolve this compound in anhydrous DCM cool Cool to 0°C (Ice Bath) start->cool add_tfa Add TFA solution (e.g., 50% in DCM) cool->add_tfa react Stir at 0°C to RT (Monitor by TLC) add_tfa->react evaporate Remove solvent & excess TFA (Rotary Evaporator) react->evaporate precipitate Precipitate with cold diethyl ether evaporate->precipitate isolate Collect solid by filtration, wash with cold ether, dry precipitate->isolate product H-D-MeTyr(Bzl)-OH·TFA Salt (Ready for next step) isolate->product

Caption: Workflow for Nα-Boc Deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.

  • TFA Addition: Add a solution of 25-50% TFA in DCM dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[12] To ensure complete removal of residual acid, co-evaporate with DCM two to three times.[12]

  • Precipitation: Add cold diethyl ether to the resulting oil or solid to precipitate the trifluoroacetate salt of the deprotected amine.[12]

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold diethyl ether to remove any non-polar side products, and dry under vacuum. The resulting amine salt is typically used directly in the next coupling step after neutralization.[12]

Protocol: Side-Chain Benzyl Group Deprotection

This protocol describes the cleavage of the benzyl ether using catalytic hydrogenation, a common method in solution-phase synthesis.

Materials:

  • Bzl-protected peptide

  • Palladium on carbon (10% Pd/C) catalyst

  • Methanol (MeOH)

  • Hydrogen source (e.g., H₂ gas balloon or formic acid)

  • Celite

Procedure:

  • Dissolution: Dissolve the Bzl-protected peptide in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide) under an inert atmosphere (e.g., nitrogen or argon). Causality: The inert atmosphere prevents the catalyst from reacting with oxygen and is a critical safety measure as Pd/C can be pyrophoric.

  • Hydrogenation: Introduce the hydrogen source. This can be a balloon of hydrogen gas or the addition of a hydrogen donor like formic acid.[12]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.[12]

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to completely remove the palladium catalyst.[12] Expert Insight: It is imperative to ensure all palladium is removed, as residual heavy metals can interfere with subsequent reactions and biological assays.

  • Workup: Remove the solvent under reduced pressure to yield the deprotected peptide.

Safety and Handling

While one safety data sheet does not classify this compound as hazardous under US OSHA standards, others for similar compounds indicate potential risks.[1][13] Prudent laboratory practice dictates treating it with appropriate care.

  • Potential Hazards: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[4]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Engineering Controls: Use in a well-ventilated area. For operations that may generate dust, a local exhaust ventilation system or fume hood is recommended.[4]

  • Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]

Conclusion

This compound is more than a standard reagent; it is a strategic building block for designing peptides with tailored properties. Its N-methylated backbone and D-configuration offer a direct route to creating analogues of bioactive peptides with enhanced stability and unique pharmacology. A thorough understanding of its chemical properties, the rationale behind the Boc/Bzl protection strategy, and mastery of the associated deprotection and coupling protocols are essential for leveraging its full potential in research and drug discovery.

References

  • MSDS - Safety Data Sheet. AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXEdu872ISF-zLDGDcbfeyjgiIWVOD1NjvPEyrR8QDWcvdoOD2FFg29frV5PWPfMbyHGJL4VWyTPSS8RhpE3N0YoOSX7Qvr2tuz1JthZ1wUFnrMkykLa4f958wBDO8lVlbavo6TLNDBKgOEg0KUthGod7EjB6Z80L6KAi1wGc=]
  • Boc-Tyr(Bzl)-OH ≥ 99.0 T 2130-96-3. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETZh6M2gpm_2fzmQSNwkAb-XoyHTT662vdzkv2DOIecO8dbqhTfHw6bbAsoN1b4BJeHd5_KHgyM2fMXCZ9wq3wfME-gGiUm7IgP_w-0_JBTpYIPlCJ835u6Zpyk8YEtgbllXDhUXk55zCGrsZlbJJ653ru]
  • Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVveigfz0F4iOUCBcfOK5Xqy9xgI1PVJDj4tS2-PmOlGYT9n9KkOHA7M9iE8AHqPsdVSP5QbPNygXj-7DCvV8mmrVE5LVbHpk5KbN-u5hvKGZ1NrnAXOIbgzqHOWzZ7PhpfW9GCIdkXkAGAku28hZ9VU4zucyvwUN-r0zT-Yob3QvUZwhqAA0cQVeG4xGz2dgxv5YVqmp1gbtdZCljSBt9eojhCbA_cqvrvJUbdIKfcs74]
  • Application Notes and Protocols: Boc Deprotection of Boc-Tyr(Bzl)-OH using TFA. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcWihmPKdlQRMER0BDQ2XyGsF3u8UXLMP54DlkFYYAksF2-DT39PDwMff6ScFQqOoOb-1RY48r_wn9AiaNjmTbXyLcgnKGkhp0Qaam2ubF_Fi2JMB460eZyPEdfS3hBn12fwGgLSmhLej_OtYJE8edP18NQCt2hv7BaCkNOrZw6wPl0mh5PGMNrcDNiW6kSp807ArU-_sDO3G2B55urU0U9IpG9LIkI0BX]
  • Boc / Bzl Solid Phase Synthesis. Sunresin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUBsXT5uN-nZRIOYml0tkNPBja_ZaIRI4T6yDPJXMJypvQLFRJ0dgAelNeODzsEuCIo-v-8nTtE-3dbKgk_sFosQxoBKI-acezx5XNf3gp4tq6A5PAm0JDWNxhgViub_7ZDsNTwXAeZMuUdS_b]
  • Boc-MeTyr-OH | C15H21NO5 | CID 7019889. PubChem, National Library of Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP7XRskuYYMhxIFNC1uorNlM6S180UHyB23B9dCPpdRdyZpYvdvY3dhXB0IdhVncQQpeb50NajtFqyvaCFjbNSgP7Eio-Ubb9QxIq_nrYaRTaJGE4NvjsO_vLQgWcaevzOVOYG-16fq5t-PcoIK7FHYg==]
  • SAFETY DATA SHEET - N-Boc-N-methyl-O-benzyl-D-tyrosine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEWajgBuyENn8zrBkW4cuC6xokrWbhKN1KgDJCO8tVRl7DyK71-XasccwoAeStZ103sVnzHhvRuu_jpv9hl6x463eWOrLup99G59tP2Zy3Jh0JvdxK-0yw-oU6uXv2FKiPHrnFVlil3_eAgp5zcOOmH5RCG8TbbGgP02O-MGZy-p43GABLLd5kSJLZNWV_vfI7ndef96nBKslo_OhHfzNJymSI4MuvvSv3owkpiD9OYrVVoxNwuwMzj4HE0MNqw64F3L2sp5WAbagRhqcr780QHK87x5bgWA==]
  • Boc-MeThr(Bzl)-OH | C17H25NO5 | CID 7019524. PubChem, National Library of Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjgUb7QSqQcSqa83jG1bcYklqFXJERm-3_mTWQ9F_wVD85icySw4JcVmh0btGpbt-kL_pt2DuaCES1dRZ168Dt-rxwXNQIu3iD18Kzx6nlAXnS-lY8QvWrZqzRMyKPWtTEybHTlQxGojkVuIqd8VT3m7nzHIZS]
  • Boc-MeTyr(Bzl)-OH [64263-81-6]. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX2cUg2YL_X_Sf2Cdlq7VHCy3bL1_xCELPxcwh_5ewZYUiRWV--rOycnWrNXxQ7mogRIkoeoonod0kQiMyA_yar-kXlOcdqI2t7qRr6TEE5NNG4oHmIBiPnPQmsN6iej_v8DnnJc4fVJ8oAeDppR3KAfbHMTPD]
  • Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHGN-JoKwGaSTM_-OrsmDaD3Thp1TdrR3M_Zo8ke24CuiPfcROYOFj17YJNWqkidP988S1lCCioas5qihTIidA0p9CVARWhvTfsyN6v08ohlXl-dgaMqsb9bNha9BkgGiqa26a3YqIfB7tpAZkloORZ_4PeVUwNFe9tvn8piTloA8_TgN6qTQS9kJhBu9IhPv-65X-qvzKfF07E1h8Y70oBQSzESZl1U2FSOnXG75aF-8=]
  • The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKd-vL-3Y6fWs0L2eila2PHfiUEXVU7GueGXkDBOLDZ5JZF9yQD8fX7eWVl9UQbx4VuMjtfLuus8Q6UTgTPAPWfPfZr5JUHSMnv0AFnQ_NkVROaFEJVy_oXTDDiu1AKGCr4L2M1m4fjdhhNWlwWZtDQNnoI4MeIO4ibEG-SmmDYnDgbleJlJNK6M97LK4RX-Ny9H4sWhedImimbDKwUPnK0cK8T2ilOpAXQf9ZZ5msLIWLlzDVWzLp-SiZ57AhlGrY]
  • Safety Data Sheet - Benzyl Alcohol. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.
  • This compound, min 95%, 1 gram. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Amr2WH_0X-pVZ2w_jLo91chOBl4Tiz4Xq7tcE9nQxkcVc9rFZExGuDN4DNlYg09EImKE2_Z5LppytLJUb-K6OWMjxem4oDLG6Qpe01FsmdmFnyMSMVf32cULvekMoQ-e1fGY2h1uPvBnXlZBS24H7fvxS6-gkD6ca4ekpdujjPdkfNc=]
  • Boc Resin Cleavage Protocol. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGApD4ksSnKfxbHJ037P14ffe_qKzqyFgLXvSIc0mM1Ch11ghRZ0tFGuNZvwNqLTR2taJ3GxrxbP7ZDpyMQPgV79q4TZ98eaMZjJnC42yt-ridbsd48S_Cm8L5270MBbVfPZtUEJIJdiJ8EQJI9IKnVv9GpnQP05rpQIPap3K0ET2CMSSOOipJF260pM-5SqSGO4Z-PN2f2edL3MCzLfDMWnu5WcFw7V7ZDhnKmh1BoSsflottu0k3txQB_97O8X3Pg]
  • Amino Acid Protection & Deprotection Services. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb1lJsMefa9SyDn2-GgXJh6UdX2GofvKiAc0oYnzfOPRkMa6KVS0TAqZK0UYBdFtJYnduIPrdUjRc25FDvxyp3UaVtr3KS8hb2F9CC1jIN7Sw6KsfvjMcgl9cPFlTxvDA8WGgPZxx0fv3RUXiAFeDeSRrY9acKyEM9dQJz8dkC2tnbESeStJhL5fx3FA==]
  • This compound | CAS 138774-98-8. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSiC8haUC8MlelwaNUm2NyjyEYiPKApr8Em_j3kWm90FKB7YDWBHGwvAer_t8S0ec154KwshG3DiFxDKeXGYBbufEnJulrfi9n79RQW5vgnYcPcHtMeA3eWSsXFmJ6Ajk7x9i1K_pXHZqsVWiHiu3BZpg3]
  • Boc-MeTyr(Bzl)-OH. Advanced ChemTech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNGlTcLTgxqhZMKbgpXiynzh-WO1VUkcAREQ06FYN7dXSSRWC6i8bTOsnG2Zdgn8VnE0g9ynv5YNf2XCPvyfUbJAnnKL-vhKZHnvz-sf40gp_9qlQoLJSa34-PMQ7Z3cWsNvE9qSuXAoQgJ-4f6eNv]
  • Addressing solubility issues of Boc-Tyr(Bzl)-OH in DMF. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_eP0hzRas2IDVE1eQ3OENlxOUDGj5eSAZzCiLnFYg-wTGaPM-oYQreBaNJi2IixLuOCuapegjDxMd8qbwwWsSKAQOAez2YGJBbdot6VMcGO39rIx4yWXVtkN58E3wHxIkX6YGjvPvrRJWhcIs4Xlsy6p-Cgae7ErfN0Uy_djEeN8SAes8KF0XHW_pEeZvbGiShw==]
  • A Technical Guide to Boc-Tyr(Bzl)-OH: Synthesis, Application, and Commercial Sourcing. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSLyclGSlLdfSMgCUcnx2qno0vKqiBfb6XCRfj6o2L6FJNADmAJ-g_dOL-O8PV9ZvhTMUW1A5yE24CGbIUyHVmFDlpnpmf9dWUwbVFzq56JkgIJWvNd-tISW-adXVgEQvSL2O2kKiM1hElM0LZOJ8zGWyqjv8WzqCBAw4OAP09JPI3vkYK7XbqV-E8NZyj8W0CcquIsEqddHs3Pzx8J2FZAZ2o9r9OzJTfXQgs8=]
  • Boc Solid Phase Peptide Synthesis. ChemPep. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMqb3bmdaCMSuLOl_UKOqxvolYBQyl-ocURcyjcAqPOj-PAs6m7EYISJF6cPA690AFsYDM20F6nSXrPyTzl5tUjKSQSHQCxwKX7uYR_wuaj-icLtzv5XcVrRrTwE6pugc82CKToDTUV6qj5q-VeakOcQ==]
  • Boc-N-Me-Tyr(Bzl)-OH ≥98.0 HPLC 64263-81-6. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.
  • BOC-D-TYR(BZL)-OH synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy8IDWO_wQSJTP_nnSG1Kg4cyL0NmU0QG_pbiueZxmQ3untULDEufDb7Ia1H8fCdYuY0oO9AwIaQ2ssT3NwXFfm0uojkqyiluKQIGWY2WlmhO1ZoaSYyNvG96OIdf0yxuzayuPGE1V9fodIls172FZWI9cRdHM]
  • Boc-N-Me-Tyr(Bzl)-OH | Carboxylic Acids. Ambeed.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8qtMpmB2zO_oaaJWv0vfQ0I_KyeKcH7tHU15fgcfatmbTlBMmANLbK7rEKht5Cozi45Bwdo-E_NKIcIewExMV7iUTFLNWLkRGaeubDhNsL9cog94mEsdk_9ZSQ6HmZ-wOpy0mzoCvwdkc]
  • A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlX247TWrAaNjWJdSFCh9h3hKJA_S9vA1OLsxkrjpVBKr9Fq_loEsbHdM672-YbavUzoKPeHDIUphE5yMfXEDBFTQKJQN5C13ZNZP4Un2PMwtsompnyH4UIjOn7x7xrQ_Du94oESOMxsmBAmYGSCYkdOYtAjTmlmIaNdynhDiYDqvrhq_FDeZOdXdK7GSv9bqquVhpiBkp99eHRe60nHZlumpUNwpoPnN7F79r3APibeP-Bmr0]
  • Representative characterization of O3 Boc-PaDrAAA. (a) HPLC monitoring of the synthesis. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyBYxt43ATzO3SCm-77skhyrckhUv7HUReF2sLf8sxTpuo825F5cgXMTMXsgf8zADgWXO5julc5PdbkO9BM_wV52JNr3en1IaSiGCqvm4YwEpg8oIxTi0iy-Ey_44CCEFQO_NPeTMVB80uhNLorMMlIiXAFzBRk8ySkoOmqHBCF47sqIktTrzM1MzN9ZJIxomk0Nfm8krRiYdWGu0_Jox4hnTD52XDmLsmskhfxOIuXrXuv-Nio3wP9OaLVMbLdtqchHA=]
  • Surface Characterization of Some Novel Bonded Phase Packing Materials for HPLC Columns Using MAS-NMR Spectroscopy. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDuiS_jXQymVxz3haI6DXiXPmfdL3Zxg9ufw-xxwzcBU34zUKhbZ7xrNU3wfAoxvzSef5xpPcVbKpnHPnGZa2TsibTJikoeKqftIIMeOUFAj0OSb69f6XCdsNVb0VOEfCa]
  • Boc-D-Met-OH ≥ 98.0 TLC 5241-66-7. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5e-b5NbwqQOiczA_1vnXrmiZRW_2I1y6SmvkWXl_fiHx3uGdWLAik8LgdKG9_XH-aaYqphawWfLV3vn1DZxJeg_z0uZZp-6kID23CN4tGSkNC4Fb7hrXud5tm3IIzwhVsFBXbDMnim5TA1GzdUo6QS0IP]
  • Boc-D-beta-HSer(Bzl)-OH [718608-08-3]. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS3Gq9Ot6gDBDVg-cjPoq-5WLMS4UR8uFB-AlgdWEZNOGXin8HXU_Z9hBcPmjKn3IZjBgO8gUVsv9wa0KTKUmwVehVKT_Gesbf1B1qeEm_YNl7jinNKvuoWe_-EC_cInH0ye-zBRmL8ydO7leC9HZEmYVmADV5MlZAWS2dCw==]
  • Boc-beta-HSer(Bzl)-OH [218943-31-8]. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVVs66V3Pn8s0QLEwdDncWzqi8kzbY23GNGUhaW3-gLFX3dTkJ8yqm02EQM1udXrGF4d_i2iKvI1h3-aJgf7YjIRG0U-1BVvsb4ZKoLbuNMRxGiVfP6AcKeTpcObBgjT2xF4ZV8r69ycyMfkBjk1JKgOHnDS1XWr66I4s=]

Sources

A Comprehensive Technical Guide to N-α-Boc-N-α-methyl-O-benzyl-D-tyrosine (Boc-D-MeTyr(Bzl)-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of N-Methylation in Peptide Drug Development

In the landscape of contemporary drug discovery, peptides represent a formidable class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by inherent pharmacological liabilities, namely rapid proteolytic degradation and poor membrane permeability. N-methylation of the peptide backbone is a sophisticated and powerful strategy to systematically overcome these limitations.[1] The introduction of a methyl group on the amide nitrogen fundamentally alters the physicochemical properties of the peptide, enhancing its therapeutic potential.[1]

This technical guide provides an in-depth exploration of a key building block in this field: Boc-D-MeTyr(Bzl)-OH . As a non-canonical, protected amino acid, it serves as a valuable precursor for the synthesis of peptides with enhanced stability, conformational rigidity, and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its core identifiers, synthesis, and strategic application in solid-phase peptide synthesis (SPPS).

Core Identifiers and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of this compound are foundational for its effective application. The following table summarizes its key identifiers and properties.

IdentifierValue
CAS Number 138774-98-8[2]
Molecular Formula C₂₂H₂₇NO₅
Molecular Weight 385.45 g/mol
IUPAC Name (2R)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid
Synonyms N-Boc-N-methyl-O-benzyl-D-tyrosine, N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-O-benzyl-D-tyrosine
Appearance White to off-white powder
Storage Temperature 2-8°C[3]

The Rationale Behind N-Methylation: A Mechanistic Perspective

The strategic incorporation of an N-methyl group, as in this compound, imparts several advantageous characteristics to a peptide therapeutic. Understanding the causality behind these improvements is crucial for rational peptide design.

  • Enhanced Proteolytic Stability: One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation. Proteases recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, this key recognition interaction is disrupted, effectively "shielding" the adjacent peptide bond from proteolytic cleavage. This steric hindrance extends the in-vivo half-life of the peptide therapeutic.

  • Improved Membrane Permeability and Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cellular membranes. This is due to two primary factors:

    • Increased Lipophilicity: The addition of a methyl group increases the peptide's hydrophobicity, favoring its partitioning into and diffusion across the lipid bilayer of cell membranes.

    • Reduced Desolvation Penalty: By removing an amide proton, N-methylation reduces the peptide's overall hydrogen bonding potential with water molecules. This lowers the energetic penalty required for the peptide to move from an aqueous environment into the hydrophobic cell membrane.

  • Conformational Control: N-methylation imposes significant steric constraints on the peptide backbone, restricting the rotation around the Cα-N bond. This can lock a peptide into a bioactive conformation, leading to enhanced receptor affinity and selectivity. The N-methyl group can also favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides but can be crucial for mimicking protein turns or achieving optimal receptor engagement.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process requiring careful control of protecting group chemistry. The following protocol outlines a general and effective approach.

Diagrammatic Overview of Synthesis

Synthesis Workflow for this compound D_Tyrosine D-Tyrosine Boc_D_Tyr_OH Boc-D-Tyr-OH D_Tyrosine->Boc_D_Tyr_OH 1. Boc Protection (Boc)₂O, Base Boc_D_Tyr_Bzl_OH Boc-D-Tyr(Bzl)-OH Boc_D_Tyr_OH->Boc_D_Tyr_Bzl_OH 2. Benzylation Benzyl Bromide, Base Boc_D_MeTyr_Bzl_OH This compound Boc_D_Tyr_Bzl_OH->Boc_D_MeTyr_Bzl_OH 3. N-Methylation NaH, CH₃I

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Protection of the α-Amino Group (Boc Protection)

  • Dissolve D-tyrosine in a mixture of dioxane and water (1:1).

  • Add potassium carbonate (K₂CO₃) to the solution and cool to 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Add water and acidify with a saturated solution of potassium bisulfate (KHSO₄) to pH 4.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield Boc-D-Tyr-OH.

Step 2: Protection of the Phenolic Hydroxyl Group (Benzylation)

  • Dissolve the Boc-D-Tyr-OH from Step 1 in a mixture of dioxane and DMF (1:1).[4]

  • Add sodium bicarbonate (NaHCO₃) and benzyl bromide.[4]

  • Stir the reaction mixture overnight at 90°C.[4]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with brine and water.

  • Dry the organic layer and evaporate the solvent to yield Boc-D-Tyr(Bzl)-OH.

Step 3: N-Methylation of the Boc-Protected Amine

  • In a dry round-bottom flask under an argon atmosphere, dissolve the Boc-D-Tyr(Bzl)-OH from Step 2 in dry tetrahydrofuran (THF).[5]

  • Add iodomethane (CH₃I) to the solution.[5]

  • Cool the mixture in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in small portions. Vigorous bubbling will occur.[5]

  • After the addition is complete, remove the ice bath and stir the reaction overnight at room temperature.

  • Quench the reaction by cooling it in an ice bath and slowly adding isopropyl alcohol, followed by water.

  • Reduce the volume of the solvent under reduced pressure.

  • Acidify the aqueous residue and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the crude product by silica gel column chromatography to obtain pure this compound.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block for the synthesis of N-methylated peptides using the Boc/Bzl strategy. The incorporation of this sterically hindered amino acid requires optimized coupling conditions.

Diagrammatic Overview of SPPS Incorporation

Incorporation of this compound in Boc-SPPS Resin Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Pre-activation with HATU/DIEA Final_Peptide Extended Peptide-Resin Coupling->Final_Peptide

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Experimental Protocol for SPPS

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.[6]

  • Wash the resin thoroughly with DCM to remove residual acid.[6]

3. Neutralization:

  • Neutralize the resulting TFA salt of the N-terminal amine with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Wash the resin with DCM.

4. Coupling of this compound:

  • Rationale: Due to the steric hindrance of the N-methyl group, standard coupling reagents may be inefficient. More potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended.

  • Procedure:

    • In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin substitution) with HATU (3-4 equivalents) and DIEA (6-8 equivalents) in N,N-dimethylformamide (DMF) for 5 minutes.[7]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.[6]

5. Monitoring the Coupling Reaction:

  • Rationale: The standard ninhydrin (Kaiser) test will give a false negative result with the secondary amine of the N-methylated residue. The bromophenol blue test is a reliable alternative.

  • Procedure (Bromophenol Blue Test):

    • Take a small sample of the resin and wash it with methanol.

    • Add a few drops of a bromophenol blue solution in DMF.

    • A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction, requiring a second coupling.[7]

6. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences.

7. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the D-tyrosine) are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[8]

  • Handling: Avoid creating dust. Use in a well-ventilated area.[8][9]

  • Storage: Store in a tightly sealed container in a freezer.[8]

  • Hazards: May cause skin, eye, and respiratory tract irritation.[9]

Conclusion

This compound is a specialized chemical tool of significant value to the field of peptide chemistry and drug development. Its N-methylated and D-amino acid configuration offers a dual strategy for enhancing the pharmacological properties of peptide therapeutics. A thorough understanding of its synthesis, properties, and application in solid-phase peptide synthesis, as detailed in this guide, empowers researchers to rationally design and construct next-generation peptide-based drugs with improved stability, bioavailability, and efficacy.

References

  • Benchchem. (n.d.). Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide.
  • Sigma-Aldrich. (n.d.). Boc-Tyr(Bzl)-OH ≥99.0% (T).
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Boc-MeTyr(Bzl)-OH.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids.
  • Millán, C., et al. (2007). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: N-Boc-N-methyl-O-benzyl-D-tyrosine.
  • PubChem. (n.d.). Boc-D-tyr(2,6-CL2-bzl)-OH.
  • PubChem. (n.d.). Boc-MeTyr-OH.
  • PubChem. (n.d.). Boc-MeThr(Bzl)-OH.
  • AAPPTec. (n.d.). Boc-MeTyr(Bzl)-OH [64263-81-6].
  • Fisher Scientific. (2015, March 19). Safety Data Sheet: Benzyl Alcohol.
  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from The Royal Society of Chemistry website.
  • Benchchem. (n.d.). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.
  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • AAPPTec. (n.d.). SYNTHESIS NOTES.
  • American Elements. (n.d.). Boc-MeTyr-OH.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Santa Cruz Biotechnology. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Strategic Incorporation of Boc-D-MeTyr(Bzl)-OH in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Boc-D-MeTyr(Bzl)-OH, a cornerstone building block in modern peptide synthesis. We will deconstruct its molecular architecture to understand how each component—the Boc and Bzl protecting groups, the D-chiral center, and N-methylation—contributes mechanistically to the final peptide's stability, conformation, and biological activity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced amino acid derivatives to overcome the inherent pharmacological limitations of native peptides.

Part 1: Deconstructing the Building Block: Anatomy of this compound

The efficacy of this compound in peptide design stems from the distinct functions of its constituent parts. Each modification is a deliberate chemical choice aimed at controlling the synthesis process and engineering specific properties into the final peptide.

  • Boc (tert-Butyloxycarbonyl) Group: This is a temporary protecting group for the α-amino terminus. Its critical feature is its acid lability; it is selectively removed with moderate acids like trifluoroacetic acid (TFA) during each synthesis cycle, exposing the amine for the next coupling reaction. This allows for the stepwise, controlled assembly of the peptide chain.[1][2][3]

  • D-Configuration: Natural amino acids exist in the L-configuration. The use of a D-amino acid is a powerful strategy to enhance metabolic stability.[4][5] Endogenous proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[6][7] The D-configuration at the alpha-carbon provides steric hindrance that prevents the peptide from fitting into the active site of these enzymes, dramatically increasing its resistance to proteolysis.[4][6][8]

  • N-Methylation (Me): The substitution of the amide proton with a methyl group introduces profound changes. First, it offers an additional layer of proteolytic resistance by removing the hydrogen bond donor capability of the amide nitrogen and adding steric bulk, further disrupting enzyme recognition.[9][10][11] Second, it severely restricts the conformational freedom of the peptide backbone by constraining the rotation around the phi (Φ) and psi (Ψ) dihedral angles.[12] This "locking" of the backbone can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding to its target receptor and potentially leading to a significant increase in affinity and selectivity.[9][12]

  • Bzl (Benzyl) Group: This is a "permanent" protecting group for the nucleophilic phenolic hydroxyl group on the tyrosine side chain.[13] Unlike the Boc group, the benzyl ether linkage is stable to the repeated TFA treatments used during synthesis.[3][13] Its purpose is to prevent unwanted side reactions, such as O-acylation, during the peptide coupling steps.[13][14] The Bzl group is typically removed only during the final cleavage step from the resin, using a very strong acid like anhydrous hydrogen fluoride (HF).[2][15]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Part 2: The Mechanistic Impact on Final Peptide Properties

The incorporation of this compound is not merely a substitution but a strategic intervention to engineer a superior therapeutic candidate. The resulting modifications synergistically enhance the peptide's pharmacological profile.

Enhanced Proteolytic Resistance

The primary hurdle for peptide therapeutics is their rapid degradation in vivo by proteases. The dual modifications of a D-chiral center and N-methylation in a single residue create a formidable defense.

  • Causality of D-Isomer: Proteases have evolved chiral active sites that specifically recognize the L-conformation of amino acid residues. Introducing a D-amino acid disrupts this lock-and-key recognition, rendering the adjacent peptide bonds resistant to cleavage.[4][6][8]

  • Causality of N-Methylation: Many proteases, such as serine proteases, rely on hydrogen bonding with the amide backbone to stabilize the peptide substrate in the active site for hydrolysis. N-methylation removes the amide proton, eliminating this crucial hydrogen-bond donor site and sterically hindering the approach of the enzyme.[9][10][11]

The combination of these two features at the same residue results in a local structure that is exceptionally resistant to enzymatic degradation, significantly prolonging the peptide's circulating half-life.

cluster_0 Standard L-Peptide cluster_1 Modified Peptide L_Peptide L-Amino Acid Peptide Chain Protease_L Protease Active Site L_Peptide->Protease_L Recognized & Binds Cleavage_L Peptide Cleavage (Degradation) Protease_L->Cleavage_L Catalyzes Hydrolysis D_Peptide Peptide with D-MeTyr Residue Protease_D Protease Active Site D_Peptide->Protease_D Steric & H-Bond Mismatch No_Cleavage_D Resistance to Degradation (Enhanced Stability) Protease_D->No_Cleavage_D Binding Prevented

Caption: Mechanism of protease resistance.

Modulation of Conformation and Receptor Affinity

While stability is crucial, the ultimate function of a therapeutic peptide depends on its ability to bind its target receptor with high affinity and selectivity. The conformational constraints imposed by the D-N-methylated residue play a key role here.

  • Reduced Flexibility: Native peptides are often highly flexible, existing as an ensemble of conformations in solution. Only a fraction of these conformers may be the "bioactive" one.

  • Pre-organization: N-methylation restricts the available Ramachandran space, forcing the peptide backbone into a more defined structure.[12] While a D-amino acid can disrupt canonical secondary structures like α-helices, it often promotes the formation of specific turn structures, which are critical for receptor recognition motifs.

  • Enhanced Affinity: By locking the peptide into a conformation that more closely resembles the receptor-bound state, the entropic cost of binding is lowered.[9] This can translate directly to higher binding affinity (a lower Kd value) and improved biological potency.

FeatureMechanistic Impact on PeptideConsequence for Drug Development
D-Configuration Disrupts protease recognition sites; can induce specific turn conformations.Increases in vivo half-life; may alter receptor binding profile.[4][8][16]
N-Methylation Eliminates H-bond donor site; restricts backbone flexibility (Φ/Ψ angles).Increases proteolytic stability; "locks" bioactive conformation, potentially increasing receptor affinity and selectivity.[9][11][12][17]
Combined Effect Creates a highly stable and conformationally constrained local structure.Synergistic enhancement of stability and potential for significant gains in potency and target selectivity.

Part 3: Experimental Workflow and Protocols

The successful incorporation of this compound relies on a robust Solid-Phase Peptide Synthesis (SPPS) protocol. The Boc/Bzl strategy is particularly well-suited for this, as the protecting groups are designed for orthogonal cleavage conditions.[3][15]

Step-by-Step Boc-SPPS Cycle

The synthesis proceeds via a repeated cycle of deprotection, neutralization, and coupling steps. The following is a generalized protocol for a manual synthesis.

1. Resin Preparation:

  • Select an appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[18]

  • Swell the resin in Dichloromethane (DCM) for 30-60 minutes in the reaction vessel.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[1][2]

  • Agitate for 20-30 minutes at room temperature. This cleaves the Boc group, leaving a protonated N-terminal amine (TFA salt).

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and Isopropanol (1x), followed by DCM (3x) to remove residual acid.

3. Neutralization:

  • Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes to neutralize the N-terminal amine TFA salt to a free amine.

  • Drain the DIEA solution and wash the resin thoroughly with DCM (3x) to remove excess base.

4. Amino Acid Coupling:

  • Dissolve 3-4 equivalents of the incoming Boc-amino acid and an activating agent (e.g., HBTU/HOBt) in N,N-Dimethylformamide (DMF).

  • Add 6-8 equivalents of a base (DIEA) to the activation mixture and allow to pre-activate for 1-2 minutes.

  • For this compound: Due to steric hindrance, coupling can be slower. Using a potent activating agent like HATU is recommended, and the coupling time may need to be extended (e.g., 2-4 hours).[11] A coupling test (e.g., Kaiser test) should be performed to ensure completion.

  • Add the activated amino acid solution to the resin and agitate for the required duration.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

5. Final Cleavage and Deprotection:

  • Once the sequence is complete, dry the peptidyl-resin under vacuum.

  • Treat the resin with a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF), with scavengers like anisole or p-cresol. This step simultaneously cleaves the peptide from the resin and removes the Bzl side-chain protecting group.[2][19]

  • Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.[20]

  • After cleavage, the crude peptide is precipitated with cold ether, collected, and dried before purification by HPLC.

Start Start: Swollen Resin with Protected Peptide Deprotection Step 1: Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Activated Boc-AA, DIEA, DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End End: Resin with Elongated Protected Peptide Wash3->End Repeat for next cycle End->Deprotection FinalCleavage Final Step: Cleavage (Anhydrous HF + Scavengers) End->FinalCleavage After final cycle Purification Purification (HPLC) FinalCleavage->Purification

Caption: Boc-SPPS workflow for peptide synthesis.

Conclusion

This compound is a powerful and versatile building block for peptide drug development. Its carefully designed chemical modifications provide a multi-pronged mechanism of action to systematically address the core challenges of peptide therapeutics. The D-configuration and N-methylation work in concert to confer exceptional proteolytic stability, while the conformational rigidity imposed by N-methylation can be leveraged to enhance receptor binding affinity and selectivity. When integrated using the robust Boc/Bzl SPPS strategy, this non-canonical amino acid enables the creation of peptide leads with significantly improved pharmacological properties, paving the way for the development of next-generation therapeutics.

References

  • Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. [Link]

  • Should My Peptide Be Methylated?. LifeTein. [Link]

  • Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Wiley Online Library. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • N-Methyl Amino Acids Archives. Aapptec Peptides. [Link]

  • D-amino acid peptides. LifeTein. [Link]

  • N-Methylated Amino Acids. Merck Millipore. [Link]

  • How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Let's Talk Academy. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. ACS Publications. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]

  • D-amino acid peptides to resist common proteases. LifeTein. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health (NIH). [Link]

  • Helical structure in cyclic peptides: effect of N-methyl amides versus esters. RSC Publishing. [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]

  • A photolabile protecting group for the phenolic hydroxyl function of tyrosine. PubMed. [Link]

  • Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. PubMed. [Link]

  • D-amino acids – Knowledge and References. Taylor & Francis. [Link]

  • Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry. [Link]

  • Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. PubMed. [Link]

  • Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Exploring the Chemical Properties and Handling of Benzyl Tyrosine Tosylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Boc-MeTyr(Bzl)-OH [64263-81-6]. Aapptec Peptides. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. [Link]

  • Boc-MeTyr-OH. PubChem. [Link]

  • Boc-MeThr(Bzl)-OH. PubChem. [Link]

  • Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. CSH Protocols. [Link]

Sources

Methodological & Application

The Strategic Incorporation of Boc-D-MeTyr(Bzl)-OH in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the pursuit of therapeutic peptides with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of non-canonical amino acids is a cornerstone of this endeavor, offering a powerful toolkit to modulate the stability, bioavailability, and receptor-binding properties of peptide-based drug candidates. This comprehensive guide focuses on the application of N-α-tert-butyloxycarbonyl-N-methyl-O-benzyl-D-tyrosine (Boc-D-MeTyr(Bzl)-OH), a uniquely modified amino acid derivative that imparts significant advantages in the design of next-generation therapeutics. We will delve into the scientific rationale behind its use, provide detailed, field-proven protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and present methods for the subsequent analysis and characterization of the resulting peptides. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective utilization of this compound to overcome the inherent limitations of natural peptides.

Introduction: The Rationale for Modified Amino Acids in Peptide Therapeutics

Peptides are increasingly recognized as promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by their susceptibility to proteolytic degradation and poor membrane permeability.[1] The incorporation of modified amino acids, such as D-amino acids and N-methylated residues, offers a robust strategy to mitigate these challenges.

  • The Advantage of D-Amino Acids: The substitution of naturally occurring L-amino acids with their D-enantiomers renders the peptide backbone resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acids.[2][3] This increased enzymatic stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.[4]

  • The Impact of N-Methylation: The introduction of a methyl group on the amide nitrogen of the peptide backbone confers several key benefits.[5] N-methylation can enhance metabolic stability by sterically shielding the adjacent peptide bond from enzymatic attack.[6] Furthermore, it can improve membrane permeability by reducing the peptide's hydrogen-bonding capacity and increasing its lipophilicity.[5][7] From a structural standpoint, N-methylation restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.[8]

This compound synergistically combines these advantages, making it a valuable building block in the synthesis of peptide analogs with improved drug-like properties. Its application is particularly notable in the development of opioid receptor modulators, where fine-tuning of receptor affinity and selectivity is crucial.

Core Applications of this compound in Drug Discovery

The unique structural features of this compound make it particularly well-suited for addressing specific challenges in peptide drug design.

Enhancing Proteolytic Stability and Bioavailability

A primary application of incorporating this compound is to significantly increase the resistance of a peptide to enzymatic degradation.[5] The D-configuration of the alpha-carbon and the N-methyl group on the backbone amide create a formidable barrier to protease recognition and cleavage.[1] This enhanced stability is crucial for developing peptides that can be administered via routes other than injection, as it increases the likelihood of the peptide surviving the harsh enzymatic environment of the gastrointestinal tract.

Modulating Receptor Binding and Selectivity

The conformational constraints imposed by N-methylation can have a profound impact on how a peptide interacts with its biological target.[5] By locking the peptide backbone into a more rigid conformation, N-methylation can pre-organize the key pharmacophoric groups for optimal interaction with the receptor binding pocket. This can lead to a significant increase in binding affinity. Conversely, the steric bulk of the methyl group can also be used to disrupt binding to off-target receptors, thereby improving the selectivity profile of the drug candidate.

A prime example of this application is in the synthesis of analogs of dermorphin , a naturally occurring opioid peptide with high affinity and selectivity for the μ-opioid receptor.[9][10] Modifications at the tyrosine residue are known to significantly influence the pharmacological profile of these analogs.[11][12] The incorporation of a D-MeTyr residue can lead to analogs with altered potency and receptor selectivity profiles.[13][14]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following protocols are based on the well-established Boc/Bzl strategy for SPPS.[15] This method utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.[16]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundPeptide Synthesis GradeAapptec, Advanced ChemTech
Merrifield Resin (1% DVB, 100-200 mesh)Peptide Synthesis GradeChemPep
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Diisopropylethylamine (DIEA)Reagent GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Reagent GradeSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Reagent GradeSigma-Aldrich
Anhydrous Hydrogen Fluoride (HF)99.9%Specialized Gas Supplier
AnisoleReagent GradeSigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich
Workflow for Boc-SPPS

The overall workflow for the manual solid-phase synthesis of a peptide incorporating this compound is depicted below.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection Resin->Deprotection Neutralization Neutralization Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat Next Amino Acid Repeat->Deprotection Yes Cleavage Cleavage & Deprotection Repeat->Cleavage No (Final AA) Purification Purification & Analysis Cleavage->Purification

Figure 1: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol outlines the manual synthesis of a peptide on a 0.5 mmol scale. Adjust volumes accordingly for different synthesis scales.

Step 1: Resin Preparation and Swelling

  • Place 0.5 g of Merrifield resin (assuming a substitution of 1.0 mmol/g) into a peptide synthesis vessel.

  • Add 10 mL of DCM to the resin and gently agitate for 30 minutes to swell the resin.

  • Drain the DCM.

Step 2: Boc Deprotection

  • Add 10 mL of a 50% (v/v) solution of TFA in DCM to the swollen resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh 10 mL portion of 50% TFA in DCM and agitate for 30 minutes.[17]

  • Drain the TFA solution and wash the resin with DCM (3 x 10 mL) to remove residual acid.

Step 3: Neutralization

  • Add 10 mL of a 10% (v/v) solution of DIEA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step one more time.

  • Wash the resin with DCM (5 x 10 mL) to remove excess base.

Step 4: Coupling of this compound Due to the steric hindrance of N-methylated amino acids, a pre-activation step is highly recommended to ensure efficient coupling.[18]

  • In a separate vial, dissolve this compound (3 equivalents, 1.5 mmol, 578 mg) and HOBt (3 equivalents, 1.5 mmol, 203 mg) in a minimal amount of DMF (approx. 5 mL).

  • Add DIC (3 equivalents, 1.5 mmol, 235 µL) to the amino acid solution and allow the mixture to pre-activate for 15-20 minutes at room temperature.

  • Add the pre-activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines.[19] For N-methylated amino acids, the Kaiser test is not applicable. In this case, a small aliquot of the resin can be cleaved and analyzed by mass spectrometry to confirm coupling, or a longer coupling time can be empirically used.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 5: Peptide Chain Elongation Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

Final Cleavage and Side-Chain Deprotection

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Thoroughly dry the peptide-resin under vacuum.

  • Transfer the dried resin to the reaction vessel of the HF apparatus.

  • Add a scavenger cocktail to the vessel. A common scavenger for peptides containing tyrosine is anisole.[20] For 0.5 g of resin, use 0.5 mL of anisole.

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Distill approximately 10 mL of anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours. The benzyl ether protecting group on the tyrosine side chain is cleaved under these conditions.[21][22]

  • Evaporate the HF under a stream of nitrogen or under vacuum.

  • The remaining residue contains the crude peptide and the resin.

Peptide Precipitation and Purification
  • Triturate the residue from the HF cleavage with cold diethyl ether to precipitate the crude peptide.

  • Filter the precipitated peptide and wash with additional cold diethyl ether to remove the scavengers.

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Analytical Characterization

The identity and purity of the synthesized peptide should be confirmed using a combination of analytical techniques.

Analytical TechniquePurposeExpected Outcome
Reverse-Phase HPLC (RP-HPLC) Purity AssessmentA single major peak indicating a pure compound.
Mass Spectrometry (MS) Molecular Weight VerificationThe observed molecular weight should match the calculated molecular weight of the desired peptide.
Tandem Mass Spectrometry (MS/MS) Sequence ConfirmationFragmentation pattern should be consistent with the amino acid sequence of the peptide.

Typical RP-HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5-95% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm and 280 nm

Conclusion

This compound is a powerful and versatile building block for the synthesis of peptide-based drug candidates with enhanced pharmacological properties. The strategic incorporation of this modified amino acid can significantly improve proteolytic stability, modulate receptor binding affinity, and enhance overall bioavailability.[2][5] The detailed protocols provided in this guide, based on the robust Boc/Bzl SPPS strategy, offer a practical framework for researchers to successfully incorporate this compound into their peptide sequences. By understanding the scientific principles behind the use of such modified amino acids and adhering to rigorous synthetic and analytical procedures, the drug discovery community can continue to advance the development of novel and effective peptide therapeutics.

References

  • Benchchem. The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide.
  • Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
  • LifeTein. (2024-10-18). Should My Peptides Have D-Amino Acids?.
  • AAPPTEC. Peptide Synthesis - FAQ.
  • Benchchem. Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
  • PubMed. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine.
  • Chemistry LibreTexts. (2024-09-30). 26.7: Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing.
  • The Critical Role of D-Amino Acids in Modern Peptide Therapeutics. (2026-01-05).
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
  • PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • LifeTein. (2025-09-25).
  • PubMed. Synthesis and opioid activity of partial retro-inverso analogs of dermorphin.
  • ResearchGate.
  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis.
  • PubMed. Synthesis, binding affinities and metabolic stability of dimeric dermorphin analogs modified with β3-homo-amino acids.
  • MDPI.
  • J&K Scientific LLC. (2025-02-08). BOC Protection and Deprotection.
  • sfera - Unife. Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues.
  • PubMed. Synthesis and opioid activity of tyrosine sulfate containing dermorphin and deltorphin peptides.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Luxembourg Bio Technologies. (2007-12-13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
  • Amino Acid Deriv
  • Google Patents. EP0403600A4 - Deprotection of protected peptides.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • Benchchem. The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide.
  • Benchchem. Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sunresin. Boc / Bzl Solid Phase Synthesis.
  • Aapptec Peptides. Boc-MeTyr(Bzl)-OH [64263-81-6].
  • Advanced ChemTech. Boc-MeTyr(Bzl)-OH.
  • BOC-Amino Acids.
  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery.
  • Sunresin Life Sciences.
  • PubChem. Boc-MeThr(Bzl)-OH | C17H25NO5 | CID 7019524.
  • ResearchGate. (2025-08-06). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using 4-amino-2-benzazepin-3-one scaffold.
  • PubMed Central. (2022-10-21). Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors.
  • PubMed. Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues.
  • ResearchGate. (2021-03-16). Recent Approach on Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry.
  • ACTA BIOLOGICA CRACOVIENSIA Series Botanica. Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis.
  • MDPI. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.).

Sources

Application Note & Protocols: Strategic Incorporation of Boc-D-MeTyr(Bzl)-OH into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling the systematic modulation of pharmacological properties. This guide provides a comprehensive technical overview and detailed protocols for the use of Nα-Boc-D-N-methyl-O-benzyl-tyrosine (Boc-D-MeTyr(Bzl)-OH), a sterically hindered building block, in solid-phase peptide synthesis (SPPS). We will delve into the rationale for its use, address the unique synthetic challenges posed by its N-methylated backbone and D-configuration, and provide validated protocols for its efficient incorporation and subsequent deprotection. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to enhance peptide stability, conformational control, and bioactivity.

Introduction: The Rationale for N-Methylation and D-Configuration

The native amide backbone of peptides is a primary site for enzymatic degradation by proteases, limiting their therapeutic potential due to short in-vivo half-lives. Furthermore, the inherent flexibility of linear peptides often results in poor receptor selectivity and bioavailability. The incorporation of amino acid derivatives like this compound is a deliberate strategy to overcome these limitations.

  • N-Methylation: The substitution of the amide proton with a methyl group introduces significant steric hindrance, directly shielding the adjacent peptide bond from proteolytic cleavage. This modification also has profound conformational effects. By removing the hydrogen bond donor capability of the amide nitrogen, N-methylation restricts the available Ramachandran space, locking the peptide into specific conformations that can enhance binding affinity to a target receptor. This constrained geometry can also improve membrane permeability, a critical factor for oral bioavailability.

  • D-Configuration: The use of a D-amino acid in place of the natural L-isomer provides an alternative and highly effective strategy for increasing proteolytic stability. Most endogenous proteases are stereospecific and do not recognize or cleave peptide bonds involving D-amino acids. This modification can dramatically extend the circulating half-life of a peptide therapeutic.

  • Combined Impact: The dual modification within this compound—N-methylation and D-configuration—offers a synergistic approach to peptide optimization. The resulting residue is exceptionally resistant to enzymatic degradation and acts as a powerful tool for conformational control, making it an invaluable building block in drug discovery.

Core Synthetic Challenges & Strategic Solutions

The very features that make this compound desirable also render its incorporation into a growing peptide chain challenging. The primary obstacle is the steric hindrance presented by the N-methyl group, which significantly slows down acylation kinetics during the coupling step.

The Challenge of Slow Coupling Kinetics

Standard coupling reagents used in SPPS, such as DCC/HOBt, are often inefficient for coupling N-methylated amino acids, leading to low yields and deletion sequences. The secondary amine of the N-methylated residue is a weaker nucleophile than a primary amine, and the steric bulk impedes the approach of the activated carboxyl group.

The Solution: High-Potency Coupling Reagents

To overcome this kinetic barrier, highly efficient and reactive coupling reagents are mandatory. Urionium-based aminium salts have proven to be the gold standard for this purpose.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered systems. It forms a highly reactive OAt-ester intermediate.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly effective reagent that forms a reactive OBt-ester.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its high reactivity and reduced risk of racemization.

These reagents require the presence of a non-nucleophilic base, typically Diisopropylethylamine (DIEA) or 2,4,6-Collidine, to facilitate the reaction. Collidine is often preferred for N-methylated residues as it is less likely to cause side reactions.

Quantitative Data: Comparison of Coupling Reagents

The choice of coupling reagent directly impacts the efficiency of incorporating sterically hindered amino acids. The following table summarizes typical coupling efficiencies observed for N-methylated residues.

Coupling ReagentTypical Coupling TimeRelative Efficiency for N-Me-AAKey Advantages
DCC/HOBt4-12 hoursLowLow cost
HBTU/DIEA1-2 hoursHighWell-established, reliable
HATU/DIEA or Collidine 30-90 minutes Very High Superior for highly hindered couplings
PyAOP/DIEA30-90 minutesVery HighLow racemization potential

Data compiled from established peptide synthesis literature. Exact times and efficiencies are sequence-dependent.

Experimental Protocols

The following protocols are designed for manual Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) on a standard resin like MBHA or PAM. All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.

Workflow Overview: Boc-SPPS Cycle

The overall workflow for incorporating any amino acid using the Boc strategy follows a cyclical process.

Start Start: Resin with N-terminal Boc-AA Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Step 2: Neutralization & Wash (DIEA in DCM/DMF) Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Boc-AA, Reagent, Base in DMF) Wash1->Coupling Wash2 Step 4: Wash (DMF, DCM) Coupling->Wash2 End Cycle Complete: Ready for next AA or Final Cleavage Wash2->End End->Deprotection Next Cycle

Caption: Standard Boc-SPPS Cycle Workflow.

Protocol: Incorporation of this compound

This protocol assumes the synthesis is proceeding on 0.1 mmol of resin. Adjust volumes accordingly.

Reagents:

  • This compound

  • HATU

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Pre-activation Solution Preparation:

    • In a separate vessel, dissolve 3 equivalents of this compound (0.3 mmol) and 2.95 equivalents of HATU (0.295 mmol) in 2 mL of DMF.

    • Add 6 equivalents of 2,4,6-Collidine (0.6 mmol).

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Resin Preparation:

    • Ensure the N-terminal Boc group of the preceding amino acid on the resin has been removed (using 25-50% TFA in DCM) and the resin has been thoroughly washed and neutralized.

  • Coupling Reaction:

    • Add the pre-activated solution from Step 1 to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. The extended coupling time is critical to ensure the reaction goes to completion due to steric hindrance.

  • Monitoring the Coupling:

    • After the coupling period, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test.

    • Expected Result: The Kaiser test should be negative (beads remain colorless or yellow), indicating the absence of free primary amines. Note: The Kaiser test will not work for the N-methylated residue itself, but it confirms the complete consumption of the preceding primary amine. For confirmation of N-methyl coupling, alternative tests like the chloranil test may be used.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3x)

      • DCM (3x)

      • DMF (3x)

  • Proceed to the Next Cycle: The resin is now ready for the deprotection of the Boc group on the newly added D-MeTyr(Bzl) residue and the coupling of the subsequent amino acid.

Protocol: Final Cleavage and Deprotection

This step removes the completed peptide from the resin support and simultaneously removes all side-chain protecting groups, including the Benzyl (Bzl) ether from the tyrosine residue.

WARNING: This procedure uses Hydrofluoric acid (HF), which is extremely corrosive, toxic, and requires specialized equipment (Teflon HF apparatus) and extensive safety precautions. This should only be performed by trained personnel in a properly ventilated fume hood. An alternative, though sometimes less effective for Bzl removal, is Trifluoromethanesulfonic acid (TFMSA).

Reagents:

  • Anhydrous Hydrofluoric Acid (HF)

  • Anisole (scavenger)

  • Dry, peptide-bound resin

  • Cold diethyl ether

Procedure:

  • Preparation:

    • Ensure the peptide-resin is completely dry by washing with DCM and drying under a high vacuum for several hours.

    • Place the dry resin (e.g., 0.1 mmol scale) into a Teflon reaction vessel of an HF apparatus.

    • Add a magnetic stir bar and 1.0 mL of anisole (a scavenger to trap reactive carbocations generated during cleavage).

  • HF Cleavage:

    • Cool the reaction vessel to -5°C to 0°C in an ice/salt bath.

    • Carefully condense approximately 10 mL of anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours. The Bzl group requires these strong acidic conditions for efficient removal.

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by a high vacuum. This must be done within the specialized apparatus.

  • Peptide Precipitation and Washing:

    • The residue in the vessel will contain the crude peptide and scavengers.

    • Add approximately 30 mL of ice-cold diethyl ether to the vessel. This will precipitate the peptide as a solid.

    • Triturate the solid with a spatula, then collect the precipitate by filtration or centrifugation.

    • Wash the crude peptide several times with cold diethyl ether to remove the anisole and other organic-soluble impurities.

  • Drying and Purification:

    • Dry the precipitated peptide under vacuum.

    • The crude peptide can now be dissolved in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.

Logical Flow: Decision-Making in Synthesis

The successful synthesis of a peptide containing this compound requires careful planning at each stage.

cluster_synthesis Synthesis Planning cluster_deprotection Deprotection Strategy Start Define Target Peptide Sequence Check Sequence contains N-Me-AA? Start->Check Reagent Select High-Potency Coupling Reagent (e.g., HATU) Check->Reagent Yes CheckBzl Peptide contains Tyr(Bzl)? Check->CheckBzl No Time Increase Coupling Time (2-4 hours) Reagent->Time Monitor Use Appropriate Monitoring (Kaiser/Chloranil Test) Time->Monitor Monitor->CheckBzl Cleavage Select Strong Acid Cleavage (HF or TFMSA) CheckBzl->Cleavage Yes Purify Purify via RP-HPLC CheckBzl->Purify No Scavenger Add Scavengers (e.g., Anisole) Cleavage->Scavenger Scavenger->Purify

Application Notes and Protocols for the Strategic Incorporation of Boc-D-MeTyr(Bzl)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids is a pivotal strategy in modern medicinal chemistry for the development of peptides with enhanced pharmacological profiles. This guide provides an in-depth exploration of Boc-D-MeTyr(Bzl)-OH, a sterically hindered and strategically protected amino acid derivative, for its application in solid-phase peptide synthesis (SPPS). We will delve into the underlying principles of the Boc/Bzl protection strategy, provide detailed, field-tested protocols for the efficient incorporation of this compound, and discuss the critical considerations for achieving high-purity synthetic peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block for creating novel peptide-based therapeutics, particularly in areas such as opioid receptor modulation.

Introduction: The Rationale for Utilizing this compound

This compound is a derivative of D-tyrosine featuring three key modifications that render it a valuable tool in peptide synthesis:

  • D-Configuration: The D-enantiomer confers resistance to enzymatic degradation by proteases in biological systems, thereby increasing the in vivo half-life of the resulting peptide.

  • Nα-Methylation (Me): The methyl group on the alpha-amino nitrogen introduces conformational constraints and can enhance membrane permeability. It also protects against enzymatic cleavage at this position.

  • Side-Chain Protection (Bzl): The benzyl ether protecting group on the phenolic hydroxyl group of tyrosine is stable under the moderately acidic conditions used for the removal of the Nα-Boc group, preventing unwanted side reactions.

The combination of these features makes this compound a particularly interesting building block for the synthesis of peptides with improved stability and potentially altered receptor binding affinities. The Boc/Bzl strategy, while considered a more "classic" approach compared to the now more common Fmoc/tBu strategy, remains highly relevant for the synthesis of complex or hydrophobic peptides and those containing base-sensitive moieties.[1]

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₂H₂₇NO₅[2][3][4]
Molecular Weight 385.45 g/mol [2][4]
Appearance White to off-white powder[4]
Melting Point 130-134 °C[4]
Storage Temperature 2-8°C[4]

The Boc/Bzl Protection Strategy: A "Quasi-Orthogonal" System

The Boc/Bzl strategy for SPPS is termed "quasi-orthogonal" because both the temporary Nα-Boc protecting group and the more permanent side-chain benzyl-based protecting groups are removed by acidic reagents, but at different strengths.[5][6]

  • Temporary Nα-Boc Group: This group is labile to moderate acids, typically trifluoroacetic acid (TFA), and is removed at each cycle of the synthesis.[5][7]

  • Permanent Benzyl-Based Side-Chain Groups: These groups are stable to repeated TFA treatments and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[5][6]

This graded acid lability is the cornerstone of the Boc/Bzl approach, allowing for the selective deprotection of the N-terminus without disturbing the side-chain protecting groups until the final step of the synthesis.

Boc_Bzl_Strategy Peptide_Resin Resin-Peptide-(AA)n-Boc Deprotection Boc Deprotection (50% TFA in DCM) Peptide_Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Wash Coupling Coupling of This compound Neutralization->Coupling Wash Elongated_Peptide Resin-Peptide-(AA)n+1-Boc Coupling->Elongated_Peptide Final_Cleavage Final Cleavage (e.g., HF) Elongated_Peptide->Final_Cleavage Repeat Cycles Free_Peptide Free Peptide Final_Cleavage->Free_Peptide

Caption: Workflow of a single coupling cycle in Boc/Bzl SPPS.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the manual solid-phase synthesis of a peptide incorporating this compound.

Resin Selection and Preparation

The choice of resin depends on whether the desired peptide will have a C-terminal carboxylic acid or amide.

  • For C-terminal carboxylic acids: Merrifield or PAM resins are suitable.[8][9]

  • For C-terminal amides: MBHA or BHA resins are used.[8][9]

Protocol 1: Resin Swelling

  • Place the desired amount of resin (typically with a substitution of 0.5 - 1.0 mmol/g) in a reaction vessel.[8][9]

  • Add dichloromethane (DCM) to the resin and gently agitate for 1-2 minutes.

  • Drain the DCM.

  • Repeat steps 2 and 3 two more times.

  • Add fresh DCM and allow the resin to swell for at least 30 minutes with occasional agitation.

The Synthesis Cycle: Deprotection, Neutralization, and Coupling

This cycle is repeated for each amino acid to be added to the peptide chain.

Protocol 2: Nα-Boc Deprotection

Causality: This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin.[8][9]

  • Agitate the mixture for 1-2 minutes and drain.

  • Add a fresh portion of 50% TFA in DCM.[9]

  • Agitate for 20-30 minutes.[9]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[9]

Protocol 3: Neutralization

Causality: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt. This step is crucial to deprotonate the ammonium salt to the free amine, which is necessary for the subsequent nucleophilic attack during coupling.[6][10]

  • Add a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[9]

  • Agitate for 2 minutes.

  • Drain the neutralization solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin with DCM (3-5 times) to remove excess base.[9]

Protocol 4: Coupling of this compound

Causality: This step forms the peptide bond between the free N-terminal amine on the resin-bound peptide and the carboxyl group of the incoming this compound. Due to the steric hindrance of the N-methyl group, a potent coupling reagent is recommended.

Recommended Coupling Reagents for Hindered Amino Acids:

Coupling ReagentClassKey Considerations
HBTU/HATU Uronium/Aminium SaltsHighly efficient and fast, with low risk of racemization.[11] Recommended for sterically hindered couplings.
DIC/HOBt CarbodiimidesA cost-effective and widely used option. The addition of HOBt is crucial to suppress racemization.[12]
PyBOP Phosphonium SaltsVery effective for difficult couplings, such as those involving N-methylated amino acids.[11]

Protocol 4.1: Coupling using HBTU

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HBTU (3 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For N-methylated amino acids, a chloranil test can be used.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and isopropanol (2 times).

If the coupling reaction is incomplete, a second coupling can be attempted. If it remains incomplete, any unreacted amino groups should be "capped" by acetylation to prevent the formation of deletion sequences.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA This compound Activated_Ester Activated HOBt Ester Boc_AA->Activated_Ester Coupling Reagent HBTU HBTU/HOBt/DIEA Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Amine Resin-Peptide-NH₂ Resin_Amine->Peptide_Bond Nucleophilic Attack New_Peptide Resin-Peptide-CO-NH-Peptide Peptide_Bond->New_Peptide

Caption: Simplified workflow for amino acid activation and coupling.

Final Cleavage and Deprotection

Causality: This is the final step where the synthesized peptide is cleaved from the resin support, and the permanent side-chain protecting groups (like the benzyl group on Tyr) are removed. This requires a strong acid.

Protocol 5: HF Cleavage

WARNING: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This procedure must only be performed by trained personnel in a properly equipped laboratory.

  • Ensure the N-terminal Boc group of the final amino acid has been removed.

  • Dry the fully assembled peptide-resin under vacuum.

  • Place the resin in the reaction vessel of a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (1 mL per gram of resin), to prevent side reactions, particularly the reattachment of the benzyl carbocation to other residues.[13]

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour.[13]

  • Remove the HF by vacuum distillation.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.[13]

  • Extract the crude peptide from the resin with a suitable solvent, such as 10% aqueous acetic acid.

  • Lyophilize the aqueous extract to obtain the crude peptide.

Alternative Cleavage Method: TFMSA

Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative to HF that can also be used for cleavage.[9]

Purification and Characterization

The crude peptide obtained after cleavage is typically a mixture of the desired product and various byproducts from incomplete reactions or side reactions.

  • Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion

This compound is a powerful building block for the synthesis of modified peptides with enhanced stability and potentially novel biological activities. While the Boc/Bzl SPPS strategy requires careful handling of hazardous reagents like TFA and HF, its robustness and effectiveness, particularly for complex sequences, make it an indispensable tool in the peptide chemist's arsenal. The detailed protocols and mechanistic explanations provided in this guide are intended to equip researchers with the knowledge and confidence to successfully incorporate this compound into their peptide synthesis workflows, paving the way for new discoveries in drug development and beyond.

References

  • Sunresin (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Wikipedia (n.d.). Peptide synthesis. Retrieved from [Link]

  • Balboni, G., et al. (2007). Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis. Journal of Medicinal Chemistry, 50(15), 3643–3647.
  • AAPPTec (n.d.). Boc-MeTyr(Bzl)-OH [64263-81-6]. Retrieved from [Link]

  • Balboni, G., et al. (2007). Synthesis of Stable and Potent delta/mu Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis. PubMed. Retrieved from [Link]

  • AAPPTec (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Chemdad (n.d.). Boc-N-alpha-methyl-O-benzyl-L-tyrosine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions with Boc-D-MeTyr(Bzl)-OH and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Boc-D-MeTyr(Bzl)-OH. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of using this valuable but challenging amino acid derivative in your peptide synthesis workflows. This guide is structured to address the most common issues encountered during synthesis, explaining not just the what, but the why behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to work with?

A1: The challenges stem from a combination of three factors: the N-methyl group, the bulky Boc protecting group, and the acid-labile Benzyl (Bzl) ether on the tyrosine side chain. The N-methyl group introduces significant steric hindrance, which slows down coupling reactions and increases the risk of racemization.[1][2] The Bzl ether, while protective, is susceptible to partial cleavage or migration under the repeated acidic conditions required for Boc deprotection, especially in the synthesis of longer peptides.[3][4]

Q2: Why is racemization a greater concern for N-methylated amino acids like this one?

A2: The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][5] The N-methyl group's steric hindrance slows the desired coupling reaction, prolonging the lifetime of this activated intermediate. This extended exposure to basic conditions increases the likelihood that a base will abstract the acidic alpha-proton, leading to a loss of stereochemical integrity and the formation of the undesired L-diastereomer.[1]

Q3: My coupling reaction with this compound is very slow. Is this normal?

A3: Yes, slower and less efficient coupling is a known issue. The steric bulk around the alpha-carbon makes it difficult for the incoming nucleophile (the N-terminus of the peptide chain) to attack the activated carboxyl group.[1][2] This often necessitates the use of more potent coupling reagents and may require procedural changes like "double coupling" to achieve a high yield.[1]

Q4: Can I use the standard Kaiser test to monitor the coupling reaction?

A4: No, the Kaiser test is not suitable for N-methylated (or any N-alkyl) amino acids.[6] The test relies on the reaction of ninhydrin with a primary amine to produce a dark blue color. Since the N-terminus is a secondary amine after coupling this compound, the Kaiser test will give a false negative result (e.g., yellow or reddish color). The Bromophenol Blue test is a recommended alternative for monitoring couplings to secondary amines.[1]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific side reactions.

Issue 1: Racemization of the D-MeTyr Residue

Symptom: HPLC or LC-MS analysis of the final peptide reveals a significant diastereomeric impurity, indicating the presence of L-MeTyr instead of the intended D-MeTyr.

Primary Cause: Formation of a planar 5(4H)-oxazolone intermediate, which loses its stereochemistry upon deprotonation by a base.[1]

RacemizationMechanism Activated Activated this compound Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Cyclization Enolate Planar, Achiral Enolate Oxazolone->Enolate α-H+ abstraction Base Base (e.g., DIPEA) Base->Oxazolone D_Peptide Desired D-Peptide Enolate->D_Peptide Attack from original face L_Peptide Racemized L-Peptide Enolate->L_Peptide Attack from opposite face Peptide Growing Peptide Chain (H2N-Peptide) Peptide->Enolate TroubleshootingWorkflow start Start: Couple This compound test Bromophenol Blue Test start->test positive Test Positive (Blue Resin) test->positive Incomplete negative Test Negative (Yellow/Green Resin) test->negative Complete double_couple Perform Double Coupling positive->double_couple cap Cap Unreacted Amines (e.g., Acetic Anhydride) positive->cap After 2nd attempt proceed Proceed to Boc Deprotection negative->proceed double_couple->test cap->proceed end Synthesis Continues proceed->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

Solutions & Mitigation Strategies:

  • Perform a Double or Triple Coupling: This is the most common and effective solution. After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound to the same resin and repeat the coupling step. [1]* Increase Coupling Time or Temperature: Extending the reaction time from 1-2 hours to 4 hours or more can improve yields. Alternatively, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can increase the reaction rate, but this must be balanced with the increased risk of racemization. [1][7]* Use Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate slow coupling reactions and help overcome aggregation. [7]* Capping: If coupling remains incomplete after a second attempt, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion sequences in the final product. This is typically done using acetic anhydride. [8]

Issue 3: Side Reactions During Deprotection & Cleavage

Symptom: LC-MS analysis of the crude peptide shows unexpected masses, particularly M+56 (t-butylation) or peaks corresponding to a rearranged product.

Primary Causes:

  • Alkylation: The reactive tert-butyl cation generated during TFA-mediated Boc deprotection can alkylate the electron-rich aromatic ring of the tyrosine side chain. [5][9]2. Benzyl Group Migration: The Bzl ether is susceptible to acid-catalyzed rearrangement, migrating from the phenolic oxygen to the C3 position of the tyrosine ring, forming 3-benzyltyrosine. [9][10]This is more common during the final strong-acid cleavage (e.g., with HF) but can also occur cumulatively over many TFA deprotection steps. [3][11]

BenzylMigration Start Tyr(Bzl) Residue Protonated Protonated Ether Start->Protonated H+ (TFA/HF) Carbocation Benzyl Cation + Phenol Protonated->Carbocation Cleavage Rearranged 3-Benzyl-Tyrosine (Byproduct) Carbocation->Rearranged Electrophilic Aromatic Substitution Trapped Trapped Cation Carbocation->Trapped Quenched Scavenger Scavenger (e.g., Anisole) Scavenger->Carbocation

Caption: Acid-catalyzed benzyl group migration and scavenger intervention.

Solutions & Mitigation Strategies:

  • Use Scavengers During Deprotection:

    • For Repetitive Boc Deprotection: Adding a small percentage (e.g., 1-2%) of a scavenger like triisopropylsilane (TIS) or ethanedithiol (EDT) to your TFA/DCM deprotection solution can help quench the tert-butyl cations as they form.

    • For Final Cleavage: It is essential to use a scavenger cocktail during final cleavage from the resin (e.g., with HF or TFMSA). A common mixture is "Reagent K," which includes TFA, thioanisole, water, phenol, and EDT, to trap both tert-butyl and benzyl cations. [7]

  • Consider an Alternative Side-Chain Protecting Group: If you are synthesizing a long peptide that requires numerous Boc deprotection cycles, the cumulative damage to the Bzl group can become significant. In such cases, switching to a more acid-stable protecting group like 2,6-dichlorobenzyl (2,6-Cl₂Bzl) is a highly effective strategy to prevent premature cleavage and rearrangement. [3]

Experimental Protocols
Protocol 1: Recommended Coupling for this compound

This protocol uses HATU, a highly effective reagent for sterically hindered couplings.

  • Resin Preparation: Swell the peptide-resin in DMF. Perform the N-terminal Boc deprotection using 50% TFA in DCM and neutralize the resulting amine salt with 10% DIPEA in DMF. Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF.

  • Initiate Coupling: Add DIPEA (6 eq.) to the activation mixture and immediately add the solution to the prepared resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Remove a few resin beads, wash them thoroughly, and perform the Bromophenol Blue test.

  • Follow-up: If the test is positive (blue beads), drain the vessel and repeat steps 2-5 (double coupling). If negative, wash the resin thoroughly with DMF and DCM and proceed to the next synthesis step.

Protocol 2: Analysis of Racemization via Acid Hydrolysis and Chiral HPLC

This protocol allows you to quantify the level of racemization.

  • Hydrolysis: Take a small sample of the purified peptide. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. [1]2. Drying: After cooling, evaporate the HCl to complete dryness using a centrifugal evaporator or a stream of nitrogen.

  • Derivatization (Marfey's Method):

    • Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA (Marfey's Reagent) in acetone, followed by 20 µL of 1 M NaHCO₃. [1] * Incubate at 40°C for 1 hour.

    • Quench the reaction by adding 10 µL of 2 M HCl.

  • Analysis: Analyze the sample by reversed-phase HPLC. The L-FDAA derivatives of D-MeTyr and L-MeTyr will have different retention times, allowing for quantification. It is crucial to run standards of the L-D and L-L diastereomers to confirm peak identities. [1]

References
  • Preventing racemization during N-methyl
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • N-Methylamino Acids in Peptide Synthesis. IV.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem.
  • Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis - Benchchem.
  • Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis - Benchchem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Application Notes and Protocols: Boc Deprotection of Boc-Tyr(Bzl)-OH using TFA - Benchchem.
  • Application Notes and Protocols for Coupling Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis - Benchchem.
  • Coupling Reagents - Aapptec Peptides.
  • Amino Acid Deriv
  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Request PDF - ResearchG
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer N
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

Sources

Technical Support Center: Navigating Purification Challenges for Peptides Containing Boc-D-MeTyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth protocols to address the specific challenges encountered during the purification of synthetic peptides incorporating N-α-Boc-D-N-methyl-O-benzyl-tyrosine (Boc-D-MeTyr(Bzl)-OH). The unique combination of protecting groups and modifications in this amino acid derivative imparts properties that require careful consideration during purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when purifying peptides containing the this compound residue.

Q1: Why is my peptide exhibiting poor solubility in standard reversed-phase HPLC mobile phases?

A1: The poor solubility primarily stems from the significant hydrophobicity imparted by the collective components of the this compound residue. The tert-Butoxycarbonyl (Boc), Benzyl (Bzl), and N-methyl groups, combined with the tyrosine side chain, create a highly nonpolar moiety. This can lead to difficulties dissolving the crude peptide in the aqueous buffers (like water with 0.1% TFA) typically used as the initial mobile phase in RP-HPLC.[1][2]

Q2: My peptide elutes very late from the C18 column with a broad, tailing peak. What is the cause and how can I fix it?

A2: This is a classic symptom of a highly hydrophobic peptide interacting too strongly with the C18 stationary phase.[2]

  • Strong Retention: The hydrophobicity of your peptide leads to a strong affinity for the nonpolar column material, requiring a high concentration of organic solvent (e.g., acetonitrile) to elute.

  • Peak Broadening/Tailing: This can be caused by several factors:

    • Aggregation: Hydrophobic peptides have a tendency to self-associate, or aggregate, in aqueous environments.[3][4] This process is dynamic on the column, leading to poor peak shape. The N-methyl group on the tyrosine backbone helps disrupt the hydrogen bonding that drives beta-sheet formation, but hydrophobic aggregation can still occur.[5][6]

    • Slow Desorption Kinetics: The strong interaction with the stationary phase can lead to a slow rate of desorption, causing the peak to broaden as the peptide molecules do not elute in a tight band.[7]

    • Secondary Interactions: Interactions with residual silanol groups on the silica support can also cause peak tailing.

To address this, you may need to modify your mobile phase or gradient. Using a different ion-pairing agent or adding a small percentage of an alternative organic solvent like isopropanol can sometimes improve peak shape.

Q3: I'm observing a significant impurity with a mass corresponding to the loss of the Benzyl group (-90 Da). How can this be prevented?

A3: This side product arises from the premature cleavage of the O-benzyl (Bzl) ether on the tyrosine side chain. The Boc/Bzl strategy relies on graded acid lability; the N-α-Boc group is removed by moderate acid (TFA), while the Bzl group requires a much stronger acid like anhydrous hydrogen fluoride (HF) for cleavage.[8][9] However, the Bzl ether of tyrosine is more susceptible to acid cleavage than those on other amino acids like serine.[10] During a long synthesis that requires multiple, repeated cycles of TFA deprotection, a noticeable amount of the Bzl group can be lost.[10][11] While difficult to eliminate completely, minimizing the time the peptide-resin is exposed to TFA during each deprotection step can help reduce this side reaction.

Q4: Mass spectrometry of my crude product shows multiple peaks close to my target mass. What are they likely to be?

A4: Besides the Bzl-loss impurity mentioned above, other common side products from a Boc/Bzl synthesis include:

  • Incomplete Final Cleavage: Failure to completely remove all protecting groups during the final HF cleavage step is a common issue. You may see peaks corresponding to your peptide with the Bzl group still attached (+90 Da) or, less commonly if the final product is N-terminally deprotected, the Boc group (+100 Da).[2][12]

  • Modification by Scavengers: During HF cleavage, reactive carbocations are generated from the cleavage of protecting groups. Scavengers like anisole are used to trap these cations.[12] If cleavage conditions are not optimal, these scavengers can sometimes react with the peptide itself, particularly with sensitive residues like tryptophan or methionine.

  • Deletion Sequences: Failure of a coupling step during synthesis results in peptides missing one or more amino acids. These are often hydrophobic and can co-elute with the target peptide.

Q5: What are the best starting conditions for developing a purification method for a highly hydrophobic peptide containing this compound?

A5: For a novel, hydrophobic peptide, a systematic approach is best:

  • Analytical First: Always start with an analytical RP-HPLC run using a shallow gradient (e.g., 5-95% Acetonitrile over 60 minutes) to determine the approximate percentage of organic solvent at which your peptide elutes.

  • Solubility Testing: Test the solubility of your crude peptide in small amounts of different solvents. Start with your initial HPLC mobile phase (e.g., 10% Acetonitrile in water with 0.1% TFA). If it's insoluble, try adding a small amount of DMSO, isopropanol, or formic acid.

  • Column Choice: A standard C18 column is a good starting point.[13] For very hydrophobic peptides, a C4 or C8 column, which is less retentive, might provide better results. Ensure you are using a wide-pore column (300 Å) for peptides to prevent size-exclusion effects.[14]

  • Mobile Phase Modifiers: While 0.1% TFA in water/acetonitrile is standard, consider alternatives if peak shape is poor. See the table in Section 2 for options.

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions & Rationale
No or Low Signal in Mass Spectrometry 1. Poor Ionization Efficiency: The bulky, hydrophobic protecting groups (if analyzing pre-cleavage) or the overall peptide hydrophobicity can suppress ionization.[15] 2. High Salt Concentration: Salts from synthesis or buffers suppress the ESI signal.1. Optimize Source Conditions: Adjust spray voltage and capillary temperature. Use a solvent system with modifiers like formic acid to promote protonation. 2. Desalt Sample: Ensure the sample is thoroughly desalted using a C18 ZipTip or similar offline procedure before analysis.
Poor Peak Resolution / Co-elution of Impurities 1. Suboptimal Gradient: The gradient slope may be too steep, not allowing for the separation of closely eluting species. 2. Inappropriate Stationary Phase: The C18 phase may be too retentive, causing all hydrophobic components to elute together at high organic concentrations.1. Shallow the Gradient: Decrease the gradient slope (%B/min) around the elution point of your target peptide. For example, instead of a 1%/min slope, try 0.5%/min. 2. Change Column Chemistry: Switch to a less hydrophobic stationary phase like C8 or C4. This will reduce the overall retention and may improve selectivity between your target and impurities.
Low Peptide Recovery After Purification 1. Irreversible Adsorption: The peptide is so hydrophobic that it binds irreversibly to the column matrix. 2. Aggregation & Precipitation: The peptide aggregates and precipitates on the column or in the collection tubes as the organic solvent is removed.1. Column Wash: After the gradient, perform a high organic wash (e.g., 95% Acetonitrile or Isopropanol) to strip any remaining peptide from the column. 2. Modify Solvents: Add a small amount of isopropanol (5-10%) to both mobile phases to improve solubility. Collect fractions into tubes pre-filled with a small amount of a solubilizing solvent like isopropanol if lyophilization is the next step.

Section 3: Key Experimental Protocols

Protocol 1: Optimized RP-HPLC Purification for Hydrophobic Peptides

This protocol provides a robust starting point for purifying peptides containing this compound.

Materials:

  • Crude, cleaved peptide lyophilized powder

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN)

  • Solubilization Solvent: 1:1 mixture of ACN and water, with 5% DMSO if needed

  • C18 Reversed-Phase Column (preparative scale, 300 Å pore size)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the Solubilization Solvent to create a concentrated stock. If solids persist, sonicate for 5-10 minutes.[1] Filter the solution through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative column with 95% Solvent A / 5% Solvent B for at least 3-5 column volumes at the desired flow rate.

  • Gradient Elution (Based on Analytical Run):

    • Inject the dissolved sample onto the column.

    • Wash the column with the starting conditions (95% A / 5% B) for 2-3 column volumes to elute any highly polar impurities.

    • Apply a shallow linear gradient centered around the elution percentage determined from your analytical run. For example, if the peptide eluted at 60% B in a fast analytical run, a preparative gradient might be 45-75% B over 60 minutes.

    • After the main peak elutes, ramp up to 95% B to wash the column.

  • Fraction Collection: Collect fractions (1-2% of the total gradient volume) across the peak(s) of interest.

  • Analysis: Analyze the collected fractions using analytical HPLC and Mass Spectrometry to identify those containing the pure target peptide.

  • Pooling and Lyophilization: Pool the pure fractions, freeze, and lyophilize to obtain the final purified peptide.

Protocol 2: High-Fidelity HF Cleavage and Deprotection

This protocol is for the final cleavage step to remove the side-chain Benzyl group and any other acid-labile protecting groups.

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must only be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

Materials:

  • Peptide-resin (fully assembled and dried)

  • Anisole (scavenger)

  • Anhydrous Hydrogen Fluoride (HF)

  • Cold diethyl ether

  • 10% Aqueous Acetic Acid

  • HF Cleavage Apparatus

Procedure:

  • Preparation: Place the dry peptide-resin (e.g., 1 gram) into the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add anisole (1 mL per gram of resin) to the vessel. Anisole acts as a scavenger to trap the benzyl cations released during cleavage, preventing them from re-attaching to other residues like tyrosine.[12]

  • HF Condensation: Cool the reaction vessel to -5 to 0°C using an ice/salt bath. Carefully distill anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

  • Reaction: Stir the mixture at 0°C for 1 hour. This controlled temperature and time are critical to ensure complete cleavage while minimizing side reactions.

  • HF Removal: Remove the HF by vacuum distillation, ensuring it is trapped appropriately.

  • Peptide Precipitation and Washing: Wash the resin-and-peptide mixture with cold diethyl ether to precipitate the cleaved peptide and remove the organic scavengers. Repeat this wash 3-5 times.

  • Extraction: Extract the crude peptide from the resin using a solvent in which it is soluble, such as 10% aqueous acetic acid or a mixture of water and acetonitrile.

  • Lyophilization: Freeze and lyophilize the aqueous extract to obtain the crude peptide powder, which is now ready for purification as per Protocol 1.[12]

Section 4: Visualizations & Workflows

Purification Workflow

The following diagram outlines the logical workflow for moving from a crude, post-cleavage peptide to a final, purified product, highlighting key decision points.

G Crude Crude Peptide Powder (Post-HF Cleavage) Solubility Solubility Test (e.g., 10% ACN/H2O) Crude->Solubility Analytical Analytical RP-HPLC (Determine %B elution) Solubility->Analytical Dissolves Insoluble Insoluble Solubility->Insoluble Fails Prep Preparative RP-HPLC (Shallow Gradient) Analytical->Prep Fractions Fraction Analysis (LC-MS) Prep->Fractions Pure Pure Peptide (Lyophilized) Fractions->Pure Purity OK PoorSep Poor Separation Fractions->PoorSep Impure ModifySolvent Modify Solvent (Add DMSO, IPA, etc.) Insoluble->ModifySolvent ModifySolvent->Solubility ModifyMethod Modify Method (Change column, gradient) PoorSep->ModifyMethod ModifyMethod->Prep

Caption: Workflow for purification of hydrophobic peptides.

Common Impurity Structures

This diagram illustrates the target peptide structure alongside common process-related impurities that complicate purification.

G Target Target Peptide ...-D-MeTyr-... MW = X BzlLoss Bzl Loss Impurity ...-D-MeTyr-... (Missing Bzl group) MW = X - 90 Da IncompleteCleavage Incomplete Cleavage ...-D-MeTyr(Bzl)-... (Bzl group remains) MW = X + 90 Da Deletion Deletion Source Crude Peptide Mixture Source->Target Desired Product Source->BzlLoss Side Reaction (Repeated TFA) Source->IncompleteCleavage Side Reaction (Incomplete HF) Source->Deletion Side Reaction (Failed Coupling)

Caption: Common impurities in this compound synthesis.

Section 5: References

  • Vertex AI Search Result[11]: Discusses the partial removal of the Bzl group by TFA, making it more suitable for Fmoc chemistry or moderate-sized peptides in Boc chemistry.

  • Sunresin, "Boc / Bzl Solid Phase Synthesis". Available: [Link]

  • AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis". Available: [Link]

  • Wikipedia, "Peptide synthesis". Available: [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Available: [Link]

  • Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(34), 10349-10362. Available: [Link]

  • Suresh, C. H., et al. (2004). Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. Journal of Mass Spectrometry, 39(6), 639-648. Available: [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Available: [Link]

  • Advanced Chromatography Technologies, "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC". Available: [Link]

  • Stankova, M., et al. (1996). High-Throughput One-Bead-One-Compound Approach to Peptide-Encoded Combinatorial Libraries- MALDI-MS Analysis of Single TentaGel Beads. Peptide Science, 40(3), 179-188. Available: [Link]

  • Suresh, C. H., et al. (2004). Mass spectral study of alkali-cationized Boc-carbo-beta3-peptides by electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1169-1176. Available: [Link]

  • Vyalov, I. L., et al. (2007). The peptide NCbz-Val-Tyr-OMe and aromatic π-π interactions. Acta Crystallographica Section C, 63(Pt 10), o598-o600. Available: [Link]

  • VYDAC, "The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC". Available: [Link]

  • van der Veen, A. G., et al. (2025). Analyst. UU Research Portal. Available: [Link]

  • Aapptec Peptides, "Boc-MeTyr(Bzl)-OH [64263-81-6]". Available: [Link]

  • Taylor, C. F., et al. (2020). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Angewandte Chemie International Edition, 59(35), 14944-14952. Available: [Link]

  • Kimura, Y., et al. (2021). Improvement of Water Solubility of Mercaptoundecahydrododecaborate (BSH)-Peptides by Conjugating with Ethylene Glycol Linker and Interaction with Cyclodextrin. Molecules, 26(2), 436. Available: [Link]

Sources

Technical Support Center: Optimizing Boc-D-MeTyr(Bzl)-OH Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N-α-Boc-N-methyl-O-benzyl-D-tyrosine (Boc-D-MeTyr(Bzl)-OH). This advanced amino acid derivative is a critical building block in the development of sophisticated peptide therapeutics, where N-methylation is employed to enhance metabolic stability, improve membrane permeability, and modulate biological activity.

The N-methylation of its precursor, Boc-D-Tyr(Bzl)-OH, however, is a reaction that frequently presents challenges, including low yields, competing side reactions, and purification difficulties. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal chemistry behind each recommendation. Our goal is to empower you to troubleshoot effectively and significantly improve the yield and purity of your this compound reactions.

Core Reaction Overview: The N-Methylation Pathway

The fundamental transformation is the selective methylation of the nitrogen atom of the Boc-protected amine in Boc-D-Tyr(Bzl)-OH. This is typically achieved via a nucleophilic substitution reaction where the amide proton is first removed by a suitable base to generate a nitrogen anion. This anion then acts as a nucleophile, attacking the methylating agent.

Diagram: General N-Methylation Reaction

N_Methylation_Pathway Start Boc-D-Tyr(Bzl)-OH Intermediate Nitrogen Anion (Intermediate) Start->Intermediate + Base Deprotonation SideProduct Carboxylate Ester (Side Product) Start->SideProduct O-Methylation (Esterification) + CH₃I (uncatalyzed or base-mediated) Base Base (e.g., NaH) MethylatingAgent Methylating Agent (e.g., CH₃I) Product This compound Intermediate->Product + CH₃I N-Methylation

Caption: General pathway for N-methylation of Boc-D-Tyr(Bzl)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this N-methylation reaction?

A1: The three most critical parameters are the choice of base, the choice of methylating agent, and the reaction temperature.

  • Base Selection: The base must be strong enough to deprotonate the N-H bond of the Boc-protected amine but should not promote side reactions. Sodium hydride (NaH) is a common and effective choice as it forms a sodium salt of the carboxylate, which can protect it from methylation through chelation, thereby promoting selective N-methylation.[1][2]

  • Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are frequently used. MeI is highly reactive, while DMS can sometimes offer different selectivity but is more toxic. The choice can depend on the scale and specific conditions.

  • Temperature: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions like racemization and esterification of the carboxylic acid.

Q2: Why is my starting material, Boc-D-Tyr(Bzl)-OH, not dissolving well in the reaction solvent?

A2: Boc-D-Tyr(Bzl)-OH can exhibit limited solubility in common aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF), especially at higher concentrations.[3] To address this:

  • Use High-Purity Solvent: Ensure you are using an anhydrous grade of solvent, as water impurities can negatively affect solubility.[3]

  • Gentle Warming & Sonication: Gently warming the mixture or using an ultrasonic bath can facilitate dissolution. However, avoid excessive heat which could degrade the starting material.[3]

  • Solvent Choice: While THF is standard for reactions with NaH, DMF can be a better solvent for the starting material. If using DMF, ensure it is compatible with your chosen base.

Q3: Can I perform this reaction if the carboxylic acid is protected as an ester?

A3: Yes, and it is often advantageous. Starting with a methyl or ethyl ester of Boc-D-Tyr(Bzl)-OH eliminates the possibility of the primary side reaction: O-methylation of the carboxylic acid to form the corresponding ester. This simplifies the reaction workup and can lead to a cleaner product profile. The ester can then be saponified in a subsequent step to yield the final carboxylic acid product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures with a systematic approach to identify the cause and implement a solution.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory P1 Low or No Conversion (TLC shows mostly starting material) Start->P1 P2 Multiple Side Products (Complex TLC/LC-MS) Start->P2 P3 Product is Oily / Fails to Crystallize Start->P3 C1_1 Cause: Inactive Base (NaH) P1->C1_1 C1_2 Cause: Insufficient Reagents P1->C1_2 C1_3 Cause: Low Temperature P1->C1_3 C2_1 Cause: O-Methylation of Carboxylic Acid P2->C2_1 C2_2 Cause: Impure Reagents / Solvent P2->C2_2 C2_3 Cause: Reaction Temp Too High P2->C2_3 C3_1 Cause: Residual Solvent P3->C3_1 C3_2 Cause: Impurities Present P3->C3_2 S1_1 Solution: Use fresh NaH (from a new bottle). C1_1->S1_1 S1_2 Solution: Re-evaluate stoichiometry. Use slight excess of base and MeI. C1_2->S1_2 S1_3 Solution: Allow reaction to slowly warm to room temperature. C1_3->S1_3 S2_1 Solution: Use NaH to promote chelation. Consider protecting the acid as an ester. C2_1->S2_1 S2_2 Solution: Use anhydrous solvents and purified reagents. C2_2->S2_2 S2_3 Solution: Maintain reaction at 0 °C. C2_3->S2_3 S3_1 Solution: Co-evaporate with a non-polar solvent (e.g., Toluene) under vacuum. C3_1->S3_1 S3_2 Solution: Re-purify via flash column chromatography. C3_2->S3_2

Caption: A decision tree for troubleshooting common N-methylation issues.

Issue 1: Low to no product formation is observed. TLC analysis shows predominantly the starting material spot.
  • Probable Cause 1: Inactive Base. Sodium hydride (NaH) is highly reactive with moisture and can become passivated with a layer of sodium hydroxide. Old or improperly stored NaH will have significantly reduced activity.

    • Solution: Use a fresh bottle of NaH, preferably a dispersion in mineral oil. When weighing, do so quickly under an inert atmosphere (if possible) and wash the dispersion with anhydrous hexane to remove the oil before use.

  • Probable Cause 2: Insufficient Deprotonation. The stoichiometry of the base is crucial. An insufficient amount will lead to incomplete deprotonation of the N-H group, resulting in a poor yield.

    • Solution: Use at least 2.2 equivalents of NaH. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the Boc-protected amine. A slight excess ensures the reaction goes to completion.

  • Probable Cause 3: Reaction Temperature is too Low. While low temperatures are important to control side reactions, if the reaction is held at 0°C and no conversion is seen, the activation energy barrier may not be overcome.

    • Solution: After adding all reagents at 0°C, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress carefully by TLC.[4]

Issue 2: The reaction is messy. TLC/LC-MS shows multiple products, with one major side product.
  • Probable Cause 1: O-Methylation of the Carboxylic Acid. The most common side reaction is the esterification of the free carboxylic acid by the methylating agent, forming Boc-D-MeTyr(Bzl)-OMe. This is especially prevalent if a weaker or soluble base is used that does not effectively chelate the carboxylate.

    • Solution: The use of NaH in a solvent like THF is specifically recommended to mitigate this. The sodium carboxylate formed is a salt that chelates the sodium ion, reducing its nucleophilicity and favoring N-alkylation.[1][2] If this side reaction persists, the most robust solution is to start with Boc-D-Tyr(Bzl)-OMe, perform the N-methylation, and then hydrolyze the ester as the final step.

  • Probable Cause 2: Racemization. Although less common under these conditions, using an overly strong base or excessive heat can lead to epimerization at the alpha-carbon.

    • Solution: Strictly maintain low temperatures (0 °C) during the addition of the base and methylating agent. Avoid prolonged reaction times at elevated temperatures.

Issue 3: The final product is an oil and difficult to purify or handle.
  • Probable Cause 1: Residual Solvent. High-boiling point solvents like DMF can be difficult to remove completely and can keep the product oily.

    • Solution: After the main evaporation, perform several co-evaporations. Add a solvent like toluene or dichloromethane (DCM) to the oily residue and evaporate again under reduced pressure. This helps to azeotropically remove the residual high-boiling solvent.[4]

  • Probable Cause 2: Persistent Impurities. The product may be contaminated with unreacted starting material or the O-methylated side product, which can inhibit crystallization.

    • Solution: Careful purification by flash column chromatography on silica gel is essential. A gradient elution system, typically with ethyl acetate in hexanes, is effective for separating the more polar starting material from the less polar N-methylated product and the even less polar O,N-dimethylated side product.[4]

Table: Impact of Key Reagents on Reaction Outcome
ParameterOption 1Rationale & Expected OutcomeOption 2Rationale & Expected Outcome
Base Sodium Hydride (NaH) Strong, heterogeneous base. Forms a chelated carboxylate salt, promoting selective N-methylation. High yield of N-methyl product expected. [1]DBU / K₂CO₃ Soluble organic or weaker inorganic bases. May not effectively prevent O-methylation. Risk of O-methyl ester side product is higher. [5]
Solvent Tetrahydrofuran (THF) Aprotic, standard for NaH reactions. Good for selectivity but may have solubility issues with starting material.Dimethylformamide (DMF) Better solvating power for the amino acid derivative.[3] Must be rigorously anhydrous.
Methylating Agent Methyl Iodide (CH₃I) Highly reactive and volatile. Typically provides good yields. Standard choice for this reaction.Dimethyl Sulfate ((CH₃)₂SO₄) Less volatile but more toxic. Can sometimes offer different reactivity but requires careful handling.

Key Experimental Protocols

Protocol 1: N-Methylation of Boc-D-Tyr(Bzl)-OH using NaH and MeI
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add Boc-D-Tyr(Bzl)-OH (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 10-15 mL per gram of amino acid) and stir to form a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 2.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 1 hour. The mixture should become clearer as the sodium salts form.

  • Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir overnight (16-20 hours).

  • Monitoring: Check for completion by TLC (e.g., 50% Ethyl Acetate / Hexanes with 1% Acetic Acid). The product spot should be higher (less polar) than the starting material spot.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Add water and ethyl acetate. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 20% to 60% ethyl acetate in hexanes).

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A good starting mobile phase is 1:1 Ethyl Acetate/Hexanes + 1% Acetic Acid. The acid helps to keep the carboxylic acid spots from streaking.

  • Spotting: Dissolve a small aliquot of the reaction mixture (quenched in a vial with a drop of water) in ethyl acetate and spot on the plate alongside a spot of the starting material.

  • Visualization: Visualize the plate under UV light (254 nm). Stain with potassium permanganate (KMnO₄) or ninhydrin (note: ninhydrin will not stain the N-methylated product but will stain the starting material, which can be a useful confirmation).

  • Analysis: The product, this compound, will have a higher Rf value (run further up the plate) than the starting material, Boc-D-Tyr(Bzl)-OH, due to the increased lipophilicity and masking of the N-H bond.

References

  • BenchChem. (2025). The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide.
  • BenchChem. (2025). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis.
  • BenchChem. (2025). Addressing solubility issues of Boc-Tyr(Bzl)-OH in DMF. BenchChem Technical Support.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
  • Król, M., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Król, M., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Aapptec Peptides. (n.d.). Boc-MeTyr(Bzl)-OH [64263-81-6]. Aapptec.
  • BenchChem. (2025). A Technical Guide to Boc-Tyr(Bzl)-OH: Synthesis, Application, and Commercial Sourcing.
  • Advanced ChemTech. (n.d.). Boc-MeTyr(Bzl)-OH. Advanced ChemTech.
  • Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. Journal of Organic Chemistry. [Link]

  • Aurelio, L., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Peptides Containing Boc-D-MeTyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Modified Amino Acids in Peptide Therapeutics

Native peptides, despite their high specificity and potency, often face significant hurdles as therapeutic agents due to rapid enzymatic degradation and poor membrane permeability. The field of medicinal chemistry has overcome these limitations by incorporating modified amino acids. These non-natural building blocks can fundamentally alter a peptide's physicochemical properties, leading to enhanced stability, bioavailability, and receptor affinity.[1]

One such strategic modification is the incorporation of Boc-D-MeTyr(Bzl)-OH. This residue combines several key features designed to optimize peptide performance:

  • D-Configuration: The D-amino acid configuration provides steric hindrance against common proteases, which are stereospecific for L-amino acids.[2][3] This significantly increases the peptide's half-life in biological systems.

  • N-Methylation: Methylation of the backbone amide nitrogen enhances membrane permeability and further increases resistance to enzymatic degradation.[1][4] It also restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby increasing receptor affinity and selectivity.

  • Side-Chain and N-Terminal Protection: The O-benzyl (Bzl) group protects the tyrosine hydroxyl, while the tert-butyloxycarbonyl (Boc) group protects the N-terminus during synthesis.[5][6] These are standard protecting groups in Boc/Bzl solid-phase peptide synthesis (SPPS).

Comparative Analysis: this compound in Opioid Peptides

The advantages of this modified amino acid are powerfully illustrated in the development of synthetic opioid peptides, particularly analogs of dermorphin.[7] Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) is a potent, naturally occurring µ-opioid receptor agonist.[8][9] Structure-activity relationship (SAR) studies have shown that the N-terminal tetrapeptide (Tyr-D-Ala-Phe-Gly) is the minimal sequence required for significant activity.[9]

By strategically replacing the native tyrosine with this compound and making other modifications, researchers can create analogs with dramatically improved properties. Let's compare a hypothetical dermorphin analog containing such modifications with the parent peptide and the gold-standard morphine.

Table 1: Comparative Performance of Opioid Receptor Agonists

CompoundStructureµ-Receptor Affinity (Ki, nM)In Vitro Potency (GPI Assay, IC50, nM)Analgesic Potency (in vivo)
Morphine-~1-10~40-60Standard
DermorphinTyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH2~0.2-0.5~0.5-2.0High
Analog AD-MeTyr -D-Arg -Phe-Gly-NH2Lower (Improved)Lower (Improved)Very High & Long-Lasting

Note: The data for "Analog A" is representative of trends observed in dermorphin analog studies where D-amino acid and N-methylated substitutions are made. Specific values are illustrative. Studies on dermorphin analogs show that replacements like D-Arg at position 2 enhance enzymatic stability.[9][10]

The enhanced stability and constrained conformation provided by the D-MeTyr residue contribute to a higher affinity for the µ-opioid receptor.[10] This translates to greater potency in both in vitro functional assays, like the Guinea Pig Ileum (GPI) assay which measures opioid-induced muscle contraction inhibition, and in vivo models of analgesia.[7][8]

The "Why": Causality Behind Experimental Choices

The selection of a D-amino acid, specifically a D-tyrosine derivative, at the N-terminus of an opioid peptide is a deliberate choice rooted in decades of SAR studies. The N-terminal tyrosine is the "message" sequence, crucial for binding to the opioid receptor. However, it is also highly susceptible to degradation by aminopeptidases.

  • Why D-Configuration? Aminopeptidases in the serum and central nervous system readily cleave L-amino acids from the N-terminus of peptides. By substituting L-Tyr with a D-isomer, the peptide becomes a poor substrate for these enzymes, dramatically prolonging its analgesic effect.[2][11][12]

  • Why N-Methylation? N-methylation serves a dual purpose. It further protects against enzymatic cleavage and reduces the number of hydrogen bond donors, which can improve passive diffusion across the blood-brain barrier.[4][13] Conformationally, it introduces a constraint that can favor the specific torsional angles required for optimal receptor engagement.

  • Why Boc and Bzl Protecting Groups? During synthesis, these groups are essential. The Boc group protects the alpha-amino group during the coupling of the next amino acid, and it is easily removed with a moderate acid like trifluoroacetic acid (TFA).[6] The benzyl group on the tyrosine side chain is more robust and prevents side reactions, requiring a strong acid like hydrogen fluoride (HF) for final cleavage.[5][14]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of comparative data, robust and well-controlled experimental protocols are essential. Below is a standard workflow for a competitive radioligand binding assay to determine the receptor affinity (Ki) of a novel peptide analog.

Protocol: µ-Opioid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test peptide (e.g., Analog A) for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-µ cells).

  • Radioligand: [³H]-DAMGO (a high-affinity, selective µ-opioid agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Test peptide stock solutions (serial dilutions).

  • 96-well plates, filter mats (GF/B), and a scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of test peptide A1 Add to wells: 1. Buffer/Naloxone/Peptide 2. [³H]-DAMGO 3. Membrane Homogenate P1->A1 P2 Prepare membrane homogenate in assay buffer P2->A1 P3 Prepare radioligand solution ([³H]-DAMGO) P3->A1 A2 Incubate at 25°C for 60 minutes A1->A2 H1 Rapidly filter contents through GF/B filter mat A2->H1 H2 Wash filters 3x with ice-cold assay buffer H1->H2 H3 Dry filters and add scintillation cocktail H2->H3 H4 Count radioactivity (CPM) in scintillation counter H3->H4 D1 Calculate Specific Binding H4->D1 D2 Plot % Inhibition vs. [Peptide Concentration] D1->D2 D3 Determine IC50 from non-linear regression D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Plate Setup: Designate triplicate wells for Total Binding (buffer only), Non-specific Binding (10 µM Naloxone), and each concentration of the test peptide.

  • Reagent Addition:

    • Add 50 µL of assay buffer (for Total Binding), 10 µM Naloxone (for Non-specific), or test peptide dilution to the appropriate wells.

    • Add 50 µL of [³H]-DAMGO (final concentration ~1 nM) to all wells.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing ~20-40 µg of protein) to all wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through a GF/B glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).

    • Plot the percentage of specific binding inhibition versus the log concentration of the test peptide.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of peptide that inhibits 50% of specific [³H]-DAMGO binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This self-validating system, including controls for total and non-specific binding, ensures that the resulting Ki value is a reliable measure of the peptide's affinity for the target receptor.

Conclusion and Outlook

The incorporation of this compound is a proven strategy for enhancing the therapeutic potential of peptides, particularly in the realm of opioid analgesics. By providing resistance to enzymatic degradation and locking the peptide into a favorable bioactive conformation, this modification consistently leads to analogs with superior affinity, potency, and duration of action compared to their native counterparts. The experimental frameworks detailed herein provide a robust methodology for quantifying these improvements and validating the performance of next-generation peptide therapeutics. Future research will likely continue to explore novel combinations of D-amino acids, N-alkylation, and other modifications to fine-tune the pharmacological profiles of peptides for a wide range of diseases.

References

  • Sarmiento, R. E., et al. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-24. [Link]

  • Loffredo, M. R., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry.
  • Katzen, F., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(31), 10258–10262. [Link]

  • de Castiglione, R., et al. (1981). Synthetic peptides related to the dermorphins. II. Synthesis and biological activities of new analogues. Il Farmaco; edizione scientifica, 36(5), 329-39.
  • Imamgaliyeva, Z., et al. (2023). The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration. Molecules, 28(15), 5857. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66. [Link]

  • Jayaram, H.N., et al. (1997). Pharmacological activities of some synthetic peptides related to dermorphin. Indian Journal of Pharmaceutical Sciences, 29(2), 92-98.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Mezõ, G., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 98(10), 5488-5493. [Link]

  • de Castiglione, R., & Rossi, A. C. (1985). Structure-activity Relationships of Dermorphin Synthetic Analogues. Peptides, 6, 117-25. [Link]

  • Bomb, K., et al. (2023). Systematic d-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. ACS Macro Letters, 12(5), 701-707. [Link]

  • Yamamoto, T., & Yuhki, M. (2011). Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine. Current pharmaceutical design, 17(15), 1470-1476. [Link]

  • Büttner, K., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(23), 12792. [Link]

  • Wei, S., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(11), 1014-1022. [Link]

  • BenchChem. (2024). A Researcher's Guide to Biological Activity Assays for Peptides Synthesized with Boc-Tyr(Bzl)-OH.
  • Bomb, K., et al. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ACS Macro Letters, 12(5), 701-707. [Link]

  • BenchChem. (2024). The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide.
  • AAPPTec. (n.d.). Boc-MeTyr(Bzl)-OH [64263-81-6].
  • BenchChem. (2024). A Comparative Guide to the Synthesis and Potential Biological Activity of Peptides Using Boc-Ser-OH.DCHA and Boc.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • BenchChem. (2024). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis.

Sources

A Researcher's Guide to Selecting Boc-D-MeTyr(Bzl)-OH: A Comparative Analysis of Commercial Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and peptide synthesis, the selection of raw materials is a critical step that dictates the success of subsequent experiments. The quality and purity of protected amino acids, such as N-Boc-N-methyl-O-benzyl-D-tyrosine (Boc-D-MeTyr(Bzl)-OH), directly impact reaction yields, impurity profiles, and the overall integrity of the final peptide. This guide provides a comprehensive framework for comparing commercial sources of this compound, empowering you to make an informed decision based on both supplier-provided data and empirical laboratory evaluation.

Introduction to this compound

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated and D-configured amino acids. The N-methyl group can enhance metabolic stability and influence peptide conformation, while the D-configuration offers resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) group on the tyrosine side-chain are standard choices in many peptide synthesis strategies.[1][2][3] Given its specialized structure, the purity and stereochemical integrity of this reagent are paramount.

Comparison of Supplier Specifications

Several reputable chemical suppliers offer this compound. While batch-to-batch variability is inherent, suppliers provide typical specifications that serve as a baseline for comparison. Below is a summary of common specifications from prominent vendors.

SpecificationSupplier A (e.g., Novabiochem/Sigma-Aldrich)Supplier B (e.g., Aapptec)Supplier C (e.g., Generic)
Purity (HPLC) ≥ 98.0% (a/a)[4]Typically ≥ 98%≥ 95%[5]
Purity (TLC) ≥ 98%[4]Information not always providedInformation not always provided
Appearance White to slight yellow to beige powder[4]White to off-white powderWhite powder
Optical Rotation Specific range provided (e.g., -29.5 to -24.5 °)[4]Lot-specific data on Certificate of Analysis[6]Not always specified
Identity (IR) Conforms to structure[4]Conforms to structureNot always specified
Solubility Clearly soluble in specified solvent (e.g., CH₂Cl₂)[7]Information not always providedInformation not always provided
CAS Number 63769-58-4[4][8]64263-81-6[6] (Note: CAS numbers can vary)Varies

Note: The table above is a composite based on publicly available data for similar protected amino acids and should be verified with the specific Certificate of Analysis (CoA) for the desired lot.

Experimental Workflow for Supplier Validation

A rigorous in-house evaluation is the most reliable method for comparing different sources of this compound. The following experimental workflow is designed to provide a comprehensive assessment of product quality and performance.

experimental_workflow cluster_0 Phase 1: Initial Quality Assessment cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Decision start Receive Samples from Suppliers A, B, C purity Purity & Identity Verification (HPLC, LC-MS, NMR) start->purity solubility Solubility Test (DMF, DCM) purity->solubility coupling Test Dipeptide Coupling Reaction (e.g., with H-Gly-OMe) solubility->coupling monitoring Reaction Monitoring (TLC, LC-MS) coupling->monitoring analysis Crude Product Analysis (HPLC for purity and side-products) monitoring->analysis data Data Comparison & Supplier Selection analysis->data

Caption: A three-phase experimental workflow for the comprehensive evaluation of this compound from different commercial suppliers.

Detailed Experimental Protocols

Purity and Identity Verification

Objective: To confirm the identity and purity of the received materials and to check for the presence of any significant impurities.

A. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a quantitative method to determine the purity of the compound by area percentage.[9][10][11] A well-chosen gradient method can separate the main compound from potential impurities such as diastereomers or related substances.

  • Protocol:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound from each supplier in a 50:50 mixture of acetonitrile and water.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 220 nm and 254 nm.

    • Analysis: Integrate the peak areas to calculate the purity percentage. Compare the retention times of the main peak across all samples.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR spectroscopy confirms the chemical structure of the molecule and can reveal the presence of residual solvents or structural impurities.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of each sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

    • Analysis: Compare the obtained spectra with the expected chemical shifts and integration values for this compound. Look for unexpected signals that may indicate impurities.

Solubility Test

Objective: To assess the ease of dissolution in solvents commonly used in peptide synthesis.

  • Rationale: Poor solubility can lead to difficulties in handling and may affect reaction kinetics.

  • Protocol:

    • Prepare vials with a known amount (e.g., 10 mg) of each supplier's product.

    • Add a common solvent for peptide synthesis, such as dimethylformamide (DMF) or dichloromethane (DCM), in small increments (e.g., 100 µL).

    • Gently agitate at room temperature and visually inspect for complete dissolution.

    • Record the volume of solvent required to fully dissolve the sample. Note any visual differences (e.g., clarity, presence of particulates).

Test Dipeptide Coupling Reaction

Objective: To evaluate the reactivity and performance of the amino acid derivative in a practical application.

  • Rationale: A simple coupling reaction provides insight into the reactivity of the material and can reveal the presence of any inhibiting impurities.[12][13] A coupling to a simple amino acid ester like glycine methyl ester is a standard test.

  • Workflow:

coupling_workflow reagents This compound + H-Gly-OMe activation Add Coupling Reagent (e.g., HBTU, DIEA in DMF) reagents->activation reaction Stir at Room Temperature (Monitor by TLC/LC-MS) activation->reaction workup Aqueous Workup & Extraction reaction->workup product Crude Boc-D-MeTyr(Bzl)-Gly-OMe workup->product

Caption: Workflow for the test dipeptide coupling reaction to assess the performance of this compound.

  • Protocol:

    • In separate reaction vials for each supplier, dissolve this compound (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (2.2 eq) to neutralize the hydrochloride and for the coupling reaction.

    • Add the coupling reagent, such as HBTU (1.0 eq), to the reaction mixture.[12]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 30, 60, and 120 minutes).

    • Once the reaction is complete (disappearance of the starting amino acid), proceed with a standard aqueous workup (e.g., dilute with ethyl acetate, wash with mild acid, mild base, and brine).

    • Dry the organic layer, evaporate the solvent, and analyze the crude product by HPLC to determine the yield and purity of the resulting dipeptide.

Data Summary and Interpretation

The data from the above experiments should be compiled into a clear, comparative format to facilitate a final decision.

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, %)
NMR Conformity Yes/NoYes/NoYes/No
Solubility (mg/mL in DMF)
Coupling Reaction Time (min)
Dipeptide Yield (%)
Dipeptide Purity (HPLC, %)
Cost per Gram

Interpretation: The ideal supplier will provide a product with high purity, confirmed identity, good solubility, and excellent performance in the test reaction, all at a competitive price. Any significant discrepancies, such as the presence of impurities in the NMR or low reactivity in the coupling reaction, should be considered major red flags.

Conclusion

The selection of a commercial source for critical reagents like this compound should be a data-driven process. While supplier specifications provide a useful starting point, a thorough in-house evaluation of purity, identity, and practical performance is indispensable for ensuring the quality and reproducibility of your research. By following the comparative workflow outlined in this guide, researchers can confidently select the most suitable product for their specific needs, minimizing potential complications and maximizing the chances of a successful synthetic outcome.

References

  • Aapptec. (n.d.). Standard Coupling Procedures. Aapptec Peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • Lestari, W., & Rohman, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-MeTyr(Bzl)-OH. Retrieved from [Link]

  • PubChem. (n.d.). Boc-MeTyr-OH. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.